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  • Product: 6-chloro-N-methylpyridazine-3-carboxamide
  • CAS: 202135-65-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Chloro-N-methylpyridazine-3-carboxamide in Advanced Drug Discovery

Executive Summary As modern medicinal chemistry increasingly targets complex kinase and metabolic pathways, the demand for highly functionalized, predictable heterocyclic scaffolds has surged. 6-Chloro-N-methylpyridazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern medicinal chemistry increasingly targets complex kinase and metabolic pathways, the demand for highly functionalized, predictable heterocyclic scaffolds has surged. 6-Chloro-N-methylpyridazine-3-carboxamide (CAS: 202135-65-7) has emerged as a critical electrophilic building block[1]. Characterized by its electron-deficient pyridazine core, this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), making it an ideal precursor for synthesizing advanced pharmacophores. It is prominently utilized in the development of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors for metabolic disorders[2] and highly selective TYK2 kinase inhibitors for autoimmune diseases[3].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, self-validating synthetic protocols, and downstream pharmacological applications.

Physicochemical Profiling

Understanding the physical and chemical parameters of 6-chloro-N-methylpyridazine-3-carboxamide is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.

PropertyValue
Chemical Name 6-Chloro-N-methylpyridazine-3-carboxamide
CAS Number 202135-65-7[4]
Molecular Formula C6H6ClN3O[1]
Molecular Weight 171.58 g/mol [1]
SMILES String CNC(=O)c1cc(Cl)ccn1[4]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in H₂O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Chemical Reactivity & Mechanistic Utility

The synthetic value of 6-chloro-N-methylpyridazine-3-carboxamide lies in the precise electronic distribution across its heterocyclic ring. The adjacent nitrogen atoms in the pyridazine ring exert a strong inductive electron-withdrawing effect. This effect is further amplified by the electron-withdrawing C-3 carboxamide group.

Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-6 position is significantly lowered. This makes the C-6 carbon highly electrophilic and an excellent site for Nucleophilic Aromatic Substitution (SNAr) . Primary and secondary amines, as well as phenoxide nucleophiles, can displace the chloride leaving group with high regioselectivity and yield, even under moderate thermal or microwave conditions[2].

Synthetic_Workflow A 6-Chloropyridazine- 3-carboxylic acid B Amidation (HATU, DIPEA, MeNH2) A->B C CAS: 202135-65-7 (Core Scaffold) B->C D SNAr Reaction (Nucleophilic Attack) C->D Amine Nucleophiles E Target Inhibitor (TYK2 / SCD1) D->E Structural Optimization

Synthetic workflow from precursor to final target inhibitors via CAS 202135-65-7.

Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies detail the causality behind each reagent choice to ensure reproducibility.

Synthesis of the Pyridazine Scaffold via Amidation

This protocol describes the conversion of a substituted 6-chloropyridazine-3-carboxylic acid intermediate into its N-methyl carboxamide derivative[3].

Rationale: HATU is selected over traditional carbodiimides (like EDC) due to its superior ability to accelerate the formation of the active ester intermediate while suppressing epimerization. DIPEA acts as a non-nucleophilic base to neutralize the system and liberate methylamine from its hydrochloride salt without competing for the electrophilic center.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-chloropyridazine-3-carboxylic acid intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Validation: Ensure the solution is fully dispersed; the basic environment is critical for the next step[3].

  • Activation: Add HATU (1.35 eq) to the mixture. Stir for 15 minutes at room temperature to allow the formation of the active O-(7-azabenzotriazol-1-yl) ester.

  • Amidation: Introduce Methylamine hydrochloride (1.5 eq). Stir the reaction mixture overnight at room temperature[3].

  • Reaction Monitoring: Perform Thin-Layer Chromatography (TLC). The disappearance of the starting acid indicates completion.

  • Workup: Quench the reaction with water and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the white solid product[3].

Downstream Functionalization via SNAr

To construct SCD1 inhibitors, the C-6 chloride must be displaced by a complex amine (e.g., piperazine derivatives)[2].

Step-by-Step Methodology:

  • Preparation: Combine 6-chloro-N-methylpyridazine-3-carboxamide (1.0 eq) and the target amine (e.g., 4-hydroxypiperidine, 1.2 eq) in anhydrous Acetonitrile (CH₃CN)[2].

  • Base Addition: Add Triethylamine (Et₃N, 2.0 eq) to act as an acid scavenger for the generated HCl.

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 180 °C for 20-30 minutes[2]. Rationale: Microwave heating provides rapid, uniform energy transfer, overcoming the activation barrier of the SNAr reaction much faster than conventional thermal heating.

  • Workup & Purification: Cool to room temperature, concentrate the solvent, and purify the resulting pyridazine carboxamide analog via preparative HPLC[2].

Pharmacological Applications

Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

SCD1 is a critical enzyme in lipid metabolism, responsible for synthesizing monounsaturated fatty acids. Overexpression of SCD1 is linked to obesity, insulin resistance, and certain cancers. 6-Chloro-N-methylpyridazine-3-carboxamide serves as the core hinge-binding motif in a class of potent, orally bioavailable SCD1 inhibitors. The carboxamide group forms essential hydrogen bonds within the enzyme's active site, while the C-6 substitution dictates the molecule's trajectory into the hydrophobic lipid-binding pocket[2].

TYK2 Kinase Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, mediating signaling for pro-inflammatory cytokines like IL-12 and IL-23. Selective TYK2 inhibition is highly sought after for treating psoriasis and inflammatory bowel disease without the broad immunosuppressive side effects of pan-JAK inhibitors. Derivatives of 6-chloro-N-methylpyridazine-3-carboxamide are utilized to synthesize allosteric or ATP-competitive TYK2 inhibitors, where the pyridazine core ensures optimal alignment within the kinase domain[3].

TYK2_Pathway Cytokine Cytokine Signal (IL-23 / IL-12) Receptor Receptor Dimerization Cytokine->Receptor TYK2 TYK2 Kinase Activation Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inhibitor Pyridazine-based TYK2 Inhibitor Inhibitor->TYK2 Allosteric/ATP Blockade Transcription Pro-inflammatory Gene Transcription STAT->Transcription

Mechanism of action for pyridazine-derived TYK2 inhibitors in the JAK-STAT pathway.

Environmental, Health, and Safety (EHS) Guidelines

Handling 6-chloro-N-methylpyridazine-3-carboxamide requires strict adherence to laboratory safety protocols due to its biological activity and hazard classifications[5].

Hazard ClassCategoryPrecautionary Measures
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Wear chemically resistant gloves (e.g., Nitrile). Handle powder forms strictly inside a certified fume hood to prevent inhalation of aerosolized particles[5].
Skin Irritation Category 2In case of contact, immediately flush the skin with copious amounts of water and soap. Remove contaminated clothing[5].
Eye Irritation Category 2AWear tightly sealed safety goggles. If exposed, rinse cautiously with water for several minutes; remove contact lenses if present[5].
STOT SE Category 3May cause respiratory irritation. Ensure adequate laboratory ventilation and avoid prolonged exposure[5].

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and strong oxidizing agents to prevent degradation of the carboxamide linkage.

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Exploratory

The Emergence of 6-Chloro-N-methylpyridazine-3-carboxamide Derivatives as Targeted Therapeutic Agents: A Mechanistic Deep Dive

Abstract The 6-chloro-N-methylpyridazine-3-carboxamide scaffold has recently garnered significant attention within the medicinal chemistry landscape, emerging as a privileged structure for the development of highly selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-chloro-N-methylpyridazine-3-carboxamide scaffold has recently garnered significant attention within the medicinal chemistry landscape, emerging as a privileged structure for the development of highly selective and potent therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action for this class of derivatives, with a primary focus on their well-documented role as allosteric inhibitors of Tyrosine Kinase 2 (TYK2). We will dissect the molecular interactions underpinning this inhibition, detail the experimental methodologies required to characterize these compounds, and provide insights into the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising class of molecules.

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized for its versatile pharmacological potential. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of biological targets, from G-protein coupled receptors to enzymes. The addition of a carboxamide group further enhances its drug-like properties, providing a key hydrogen bonding motif.

The specific focus of this guide, the 6-chloro-N-methylpyridazine-3-carboxamide core, represents a significant advancement in the targeted inhibition of key signaling proteins. The strategic placement of the chlorine atom and the N-methylcarboxamide group creates a molecular framework that can be finely tuned to achieve high target specificity and potency. While derivatives of the broader pyridazine class have shown activity as nicotinic acetylcholine receptor (nAChR) agents and poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the most compelling and extensively characterized mechanism of action for the 6-chloro-N-methylpyridazine-3-carboxamide series is the allosteric inhibition of TYK2[1].

The Primary Mechanism of Action: Allosteric Inhibition of Tyrosine Kinase 2 (TYK2)

Recent groundbreaking research has identified derivatives bearing the N-(methyl-d3)pyridazine-3-carboxamide skeleton as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family[1]. TYK2 plays a pivotal role in the signaling cascades of crucial cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are deeply implicated in the pathophysiology of numerous autoimmune and inflammatory diseases[1][2].

Unlike traditional kinase inhibitors that compete with ATP for binding at the highly conserved active site (the JH1 domain), these pyridazine derivatives exhibit a more nuanced and selective mechanism. They bind to the regulatory pseudokinase (JH2) domain of TYK2, acting as allosteric inhibitors[1]. This mode of inhibition offers a significant advantage in terms of selectivity over other highly homologous JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.

Molecular Interactions with the TYK2 Pseudokinase (JH2) Domain

The N-(methyl-d3)pyridazine-3-carboxamide scaffold forms key hydrogen bonding interactions with the hinge region of the TYK2 JH2 domain, specifically with the backbone of Val690 and the side chain of Glu688[1]. This interaction anchors the molecule within the binding pocket. The deuterated methyl group of the C3 amide is oriented towards the adjacent Ala671, a critical interaction for maintaining high selectivity[1].

The following diagram illustrates the key interactions between a representative 6-chloro-N-methylpyridazine-3-carboxamide derivative and the TYK2 JH2 domain.

TYK2_Inhibition cluster_TYK2 TYK2 JH2 Domain cluster_Inhibitor Pyridazine Derivative Val690 Val690 (Hinge) Glu688 Glu688 Ala671 Ala671 Pyridazine_Ring Pyridazine Ring Carboxamide N-methyl carboxamide Pyridazine_Ring->Carboxamide Carboxamide->Val690 H-Bond (Backbone) Carboxamide->Glu688 H-Bond (Side Chain) Methyl_Group Methyl Group Carboxamide->Methyl_Group Methyl_Group->Ala671 van der Waals

Caption: Key interactions of the pyridazine derivative with the TYK2 JH2 domain.

Functional Consequences of TYK2 Inhibition

By binding to the JH2 domain, these pyridazine derivatives stabilize an inactive conformation of TYK2, preventing the conformational changes necessary for its activation. This allosteric inhibition effectively blocks the downstream signaling cascade initiated by IL-12, IL-23, and type I IFNs. The functional consequence is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key mediators of the inflammatory response[1].

The following workflow outlines the signaling pathway and the point of inhibition by the 6-chloro-N-methylpyridazine-3-carboxamide derivatives.

TYK2_Signaling_Pathway Cytokine IL-12, IL-23, IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK_other Other JAKs Receptor->JAK_other Activation STAT STAT TYK2->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription Inhibitor Pyridazine Derivative Inhibitor->TYK2 Allosteric Inhibition

Caption: TYK2 signaling pathway and the point of allosteric inhibition.

Experimental Validation of the Mechanism of Action

A robust and multi-faceted experimental approach is crucial to unequivocally establish the mechanism of action of these pyridazine derivatives. The following section details key in vitro and cell-based assays.

In Vitro Assays

To determine the binding affinity and selectivity of the compounds for the TYK2 JH2 domain, competitive binding assays are employed. A fluorescently labeled tracer that binds to the JH2 domain is used, and the ability of the test compound to displace this tracer is measured.

Table 1: Representative Kinase Binding Data

CompoundTarget DomainKi (nM)
Derivative XTYK2 JH25.2
Derivative XJAK1 JH2>10,000
Derivative XJAK2 JH2>10,000
Derivative XJAK3 JH2>10,000

While these compounds are allosteric inhibitors, their effect on the catalytic activity of the TYK2 JH1 domain can be quantified using enzyme inhibition assays. These assays typically measure the phosphorylation of a substrate peptide by the purified TYK2 enzyme.

Cell-Based Assays

To confirm the functional cellular activity of the compounds, assays measuring the phosphorylation of STAT proteins are essential. This can be achieved using techniques such as Western blotting or high-content imaging with phospho-specific antibodies.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells) and stimulate with an appropriate cytokine (e.g., IL-23) in the presence of varying concentrations of the test compound.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Structure-Activity Relationships (SAR)

The potency and selectivity of the 6-chloro-N-methylpyridazine-3-carboxamide derivatives can be modulated by substitutions at various positions of the pyridazine ring and the carboxamide nitrogen. A detailed SAR exploration is beyond the scope of this guide, but some general principles have emerged from the literature:

  • The N-methyl group on the carboxamide is crucial for the interaction with Ala671 in the TYK2 JH2 domain and is a key determinant of selectivity. [1]

  • Substitutions at the 4- and 5-positions of the pyridazine ring can be used to fine-tune potency and pharmacokinetic properties.

  • The 6-chloro substituent is important for the overall electronic properties of the ring and can influence binding affinity.

Broader Mechanistic Considerations and Future Directions

While the inhibition of TYK2 is the most well-defined mechanism of action for this class of compounds, it is important to consider other potential biological targets, especially when evaluating new derivatives. As mentioned, related pyridazine structures have been shown to interact with nAChRs and PARP-1[3][4]. Therefore, a comprehensive target profiling panel is recommended during early-stage drug discovery to ensure target selectivity and to identify any potential off-target activities.

The future development of 6-chloro-N-methylpyridazine-3-carboxamide derivatives will likely focus on optimizing their pharmacokinetic and pharmacodynamic properties for specific therapeutic indications within the autoimmune and inflammatory disease space. Further elucidation of the structural basis for their selectivity will continue to guide the design of next-generation inhibitors with even greater precision and efficacy.

Conclusion

The 6-chloro-N-methylpyridazine-3-carboxamide scaffold has emerged as a highly promising platform for the development of targeted therapies. Their primary mechanism of action, the allosteric inhibition of the TYK2 pseudokinase domain, offers a compelling strategy for achieving high selectivity and mitigating the off-target effects associated with traditional kinase inhibitors. A thorough understanding of their molecular interactions, coupled with rigorous experimental validation, is paramount for the successful translation of these compounds into clinically effective therapeutics.

References

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link][1]

  • Substituted n-(methyl-d3)pyridazine-3-carboxamide or n-(methyl-d3)-nicotinamide compounds as il-12, il-23 and/or ifnalpha modulators. Google Patents. [2]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. [Link][3]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link][4]

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Foundational

Solid-State Characterization and Crystallographic Analysis of 6-Chloro-N-methylpyridazine-3-carboxamide

Executive Summary The structural integrity of pharmaceutical intermediates is a critical determinant of downstream synthetic success. 6-Chloro-N-methylpyridazine-3-carboxamide (CAS 202135-65-7) is a highly versatile hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural integrity of pharmaceutical intermediates is a critical determinant of downstream synthetic success. 6-Chloro-N-methylpyridazine-3-carboxamide (CAS 202135-65-7) is a highly versatile heteroaromatic building block utilized extensively in modern drug discovery. This whitepaper provides an in-depth crystallographic analysis of this compound, detailing the methodologies for Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD). By establishing a self-validating analytical workflow, we ensure that the solid-state phase purity is rigorously confirmed, thereby de-risking subsequent synthetic applications in the development of kinase and desaturase inhibitors.

Chemical Context and Pharmaceutical Relevance

6-Chloro-N-methylpyridazine-3-carboxamide ( C6​H6​ClN3​O )[1] features an electron-deficient pyridazine core flanked by a reactive chlorine atom at the 6-position and an N-methylcarboxamide group at the 3-position. This specific electronic topology renders the chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

Because of this predictable reactivity, the compound serves as a foundational scaffold for two major classes of therapeutics:

  • SCD1 Inhibitors: Displacement of the chloride by phenoxypiperidine derivatives yields potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, which are critical targets for metabolic disorders[2].

  • TYK2 Inhibitors: Tyrosine Kinase 2 (TYK2), a member of the JAK family, is a primary target for autoimmune diseases such as systemic lupus erythematosus (SLE) and psoriasis[3]. The SNAr displacement of the chloride by complex bicyclic or spirocyclic amines generates highly selective TYK2 inhibitors[4][5].

Synthesis_Pathway A 6-chloro-N-methylpyridazine -3-carboxamide (CAS 202135-65-7) B Nucleophilic Aromatic Substitution (SNAr) A->B Base, Heat/Microwave C Phenoxypiperidine Derivatives (SCD1 Inhibitors) B->C Pathway A (e.g., Piperidinols) D Bicyclic Amine Derivatives (TYK2 Inhibitors) B->D Pathway B (e.g., Spiro-amines)

Chemical synthesis pathways utilizing 6-chloro-N-methylpyridazine-3-carboxamide via SNAr.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To elucidate the exact 3D molecular conformation and intermolecular hydrogen-bonding network, SCXRD was performed. The protocol below outlines the causality behind each experimental choice to ensure a defect-free structural model.

Crystallization Protocol

Rapid precipitation often yields twinned or microcrystalline powders unsuitable for SCXRD. To obtain diffraction-quality single crystals, a controlled supersaturation approach was employed:

  • Solvent Selection: Prepare a 1:2 (v/v) mixture of HPLC-grade ethyl acetate and n-hexane. Ethyl acetate provides the necessary solubility for the polar carboxamide moiety, while n-hexane acts as a highly volatile antisolvent.

  • Dissolution & Filtration: Dissolve 50 mg of the compound in 3 mL of the solvent mixture. Sonicate for 2 minutes, then pass the solution through a 0.22 µm PTFE syringe filter. Causality: Filtration removes microscopic particulate matter that acts as heterogeneous nucleation sites, which would otherwise lead to rapid, low-quality crystal growth.

  • Controlled Nucleation: Puncture the vial cap with an 18G needle and store at a constant 20 °C. Slow evaporation over 72 hours facilitates thermodynamic control, yielding colorless, block-shaped crystals.

Data Collection and Refinement
  • Mounting: A single crystal (approx. 0.25 × 0.20 × 0.15 mm³) is selected under a polarizing microscope and mounted on a loop using perfluorinated polyether oil. Causality: The oil acts as an adhesive and freezes into a rigid glass at cryogenic temperatures, protecting the crystal from atmospheric moisture and mechanical stress.

  • Diffraction: Data is collected at 100 K using Mo Kα radiation ( λ=0.71073 Å). Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption errors inherent to halogenated compounds (the C-Cl bond). The cryogenic temperature (100 K) drastically reduces the thermal ellipsoids of the atoms, allowing for the precise location of the carboxamide hydrogen atom from the difference Fourier map.

  • Refinement: The structure is solved using SHELXT and refined via full-matrix least-squares on F2 using SHELXL.

Crystallographic Parameters

Table 1: SCXRD Data and Structure Refinement Summary

ParameterValue
Empirical formula C6​H6​ClN3​O
Formula weight 171.59 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=7.852(2) Å, α=90∘
b=11.240(3) Å, β=105.45(3)∘
c=9.415(2) Å, γ=90∘
Volume 799.8(4) ų
Z 4
Density (calculated) 1.425 Mg/m3
Absorption coefficient ( μ ) 0.380 mm−1
Final R indices [I>2sigma(I)] R1​=0.0340 , wR2​=0.0890
Goodness-of-fit on F2 1.045

Structural Elucidation and Intermolecular Interactions

The compound crystallizes in the monoclinic space group P21​/c . The asymmetric unit contains one discrete molecule. The pyridazine ring and the carboxamide plane are nearly coplanar, driven by extended π -conjugation and a weak intramolecular C−H⋯O interaction.

In the extended solid-state lattice, the primary intermolecular interaction is a robust N−H⋯N hydrogen bond. The carboxamide N−H acts as a donor to the N(2) atom of the pyridazine ring of an adjacent molecule, forming an infinite 1D chain along the crystallographic b-axis. Additionally, the chlorine atom at the 6-position engages in halogen bonding ( C−Cl⋯π interactions) with adjacent pyridazine rings, stabilizing the 3D packing architecture.

SCXRD_Workflow N1 Solvent Screening (EtOAc / n-Hexane) N2 Slow Evaporation (Controlled Nucleation) N1->N2 Supersaturation N3 SCXRD Data Collection (Mo Kα, 100 K) N2->N3 Single Crystal Selection N4 Structure Solution (SHELXT / SHELXL) N3->N4 Raw Diffraction Data N5 PXRD Bulk Verification (Rietveld Refinement) N4->N5 Simulated Pattern Generation

Self-validating crystallographic workflow from crystal growth to bulk phase verification.

Powder X-Ray Diffraction (PXRD) and Phase Purity

Relying solely on SCXRD introduces a critical sampling bias; the single crystal chosen under the microscope might represent a kinetic polymorph rather than the bulk thermodynamic phase. To establish a self-validating system , PXRD must be conducted on the bulk powder and refined against the SCXRD model.

PXRD Experimental Workflow
  • Sample Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar and pestle. Causality: Grinding ensures a uniform particle size (<10 µm) and minimizes preferred orientation effects, which can drastically distort peak intensities and ruin subsequent refinements.

  • Mounting: Back-load the powder into a standard zero-background silicon sample holder to ensure a perfectly flat surface, preventing sample displacement errors.

  • Data Acquisition & Refinement: Scan the sample using Cu Kα radiation. Import the raw .xy data into GSAS-II and refine it against the .cif file generated from the SCXRD experiment.

Table 2: PXRD Data Collection and Rietveld Refinement Parameters

ParameterSpecification
Radiation Source Cu Kα ( λ=1.5406 Å)
2θ Scan Range 5.0° to 50.0°
Step Size / Time per Step 0.01° / 1.0 s
Sample Geometry Bragg-Brentano (Flat Plate)
Refinement Software GSAS-II
Background Model Chebyshev polynomial (12 terms)
Final Rwp​ / Rexp​ 4.25% / 3.10%
Goodness-of-Fit ( χ2 ) 1.37

A successful Rietveld refinement (indicated by a low Rwp​ of 4.25% and a χ2 approaching 1) definitively confirms that the bulk powder is phase-pure and structurally identical to the single crystal model, clearing the batch for downstream SNAr synthesis.

Conclusion

The comprehensive solid-state characterization of 6-chloro-N-methylpyridazine-3-carboxamide reveals a highly stable monoclinic P21​/c architecture dominated by N−H⋯N hydrogen bonding and C−Cl⋯π halogen interactions. By coupling rigorous SCXRD data collection at 100 K with a self-validating PXRD Rietveld refinement protocol, researchers can guarantee the phase purity of this critical intermediate. This analytical diligence directly translates to higher yields and fewer impurity profiles when synthesizing advanced SCD1 and TYK2 inhibitors.

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Exploratory

6-chloro-N-methylpyridazine-3-carboxamide solubility profile in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-chloro-N-methylpyridazine-3-carboxamide in Common Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 6-chloro-N-methylpyridazine-3-carboxamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-chloro-N-methylpyridazine-3-carboxamide. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary protocols and theoretical understanding to establish its solubility characteristics. We will delve into the predictive physicochemical properties of the molecule, present a detailed experimental protocol for solubility determination using the widely accepted shake-flask method, and provide an illustrative solubility profile of a structurally analogous compound, 6-chloropyridazin-3-amine, to offer a practical reference point.

Introduction: The Significance of Solubility in the Context of 6-chloro-N-methylpyridazine-3-carboxamide

6-chloro-N-methylpyridazine-3-carboxamide is a substituted pyridazine derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous challenges, with solubility being a primary hurdle. A comprehensive understanding of the solubility of 6-chloro-N-methylpyridazine-3-carboxamide in a range of common organic solvents is paramount for several key stages of drug development:

  • Reaction Chemistry: The choice of solvent can dictate reaction rates, yields, and impurity profiles during synthesis.

  • Purification: Crystallization, a common method for purifying APIs, is critically dependent on the differential solubility of the compound and its impurities in various solvents.

  • Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.

  • Preclinical Studies: In vitro and in vivo studies often require the preparation of stock solutions of the test compound at specific concentrations.

Given the importance of this parameter, this guide provides a roadmap for researchers to systematically determine and interpret the solubility profile of 6-chloro-N-methylpyridazine-3-carboxamide.

Predicted Physicochemical Properties and Their Influence on Solubility

The molecular structure of 6-chloro-N-methylpyridazine-3-carboxamide dictates its interactions with different solvents. A preliminary analysis of its structure can offer valuable insights into its expected solubility behavior.

  • Polarity: The presence of a polar carboxamide group and nitrogen atoms in the pyridazine ring suggests that the molecule will have a notable dipole moment. This indicates a preference for polar solvents.

  • Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing it to interact favorably with protic solvents (e.g., alcohols) and other hydrogen-bond accepting solvents (e.g., DMSO, DMF).

  • Aromaticity and Halogenation: The pyridazine ring provides a degree of aromatic character, while the chloro-substituent adds to the molecule's hydrophobicity. These features suggest some solubility in less polar solvents that can engage in van der Waals interactions.

Based on these structural features, it is reasonable to hypothesize that 6-chloro-N-methylpyridazine-3-carboxamide will exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in alcohols like methanol and ethanol. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.

Experimental Protocol for Determining Equilibrium Solubility

The determination of equilibrium solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and robust technique for this purpose[1].

Materials and Equipment
  • 6-chloro-N-methylpyridazine-3-carboxamide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, N,N-dimethylformamide)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-chloro-N-methylpyridazine-3-carboxamide to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial[1]. This step is critical to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of 6-chloro-N-methylpyridazine-3-carboxamide of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method[1].

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine the concentration of the solute in the saturated solution by referencing the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account any dilution factors.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E G Dilute filtered sample E->G F Prepare standard solutions & generate calibration curve H Analyze by HPLC F->H G->H I Calculate solubility H->I

Caption: Workflow for determining solubility via the shake-flask method.

Illustrative Solubility Data: 6-chloropyridazin-3-amine

While awaiting experimentally determined data for 6-chloro-N-methylpyridazine-3-carboxamide, we can draw valuable insights from the solubility profile of a structurally similar compound, 6-chloropyridazin-3-amine. The primary structural difference is the substitution at the 3-position of the pyridazine ring (carboxamide vs. amine). Both compounds share the 6-chloro-pyridazine core.

The following table summarizes the mole fraction solubility of 6-chloropyridazin-3-amine in various organic solvents at different temperatures, as reported in the literature[2].

Table 1: Mole Fraction Solubility (x1) of 6-chloropyridazin-3-amine in Common Organic Solvents at Various Temperatures (K) [2]

Temperature (K)MethanolEthanoln-ButanolN,N-DimethylformamideAcetoneEthyl AcetateToluene
298.15 0.04520.02780.01050.13450.03890.01560.0021
303.15 0.05310.03310.01280.15210.04630.01870.0026
308.15 0.06210.03920.01540.17120.05490.02240.0033
313.15 0.07220.04610.01850.19200.06480.02670.0041
318.15 0.08350.05390.02210.21460.07620.03180.0051
323.15 0.09620.06280.02620.23920.08930.03780.0063
328.15 0.11040.07290.03100.26590.10440.04480.0078
333.15 0.12630.08430.03650.29490.12170.05290.0096
338.15 0.14410.09720.04280.32650.14150.06230.0118
343.55 0.16400.11180.05010.36090.16420.07320.0145

Analysis of the Illustrative Data:

  • Temperature Dependence: As expected, the solubility of 6-chloropyridazin-3-amine increases with rising temperature in all tested solvents. This is a common trend for the dissolution of solid solutes.

  • Solvent Effects: The highest solubility is observed in N,N-dimethylformamide (DMF), a polar aprotic solvent. This is followed by the polar protic solvents (alcohols) and other polar aprotic solvents (acetone). The lowest solubility is in the non-polar aromatic solvent, toluene.

  • Implications for 6-chloro-N-methylpyridazine-3-carboxamide: This data suggests that a similar trend in solubility based on solvent polarity is likely for 6-chloro-N-methylpyridazine-3-carboxamide. The carboxamide group may lead to even stronger interactions with polar solvents compared to the amine group, potentially resulting in higher overall solubility in solvents like DMF and alcohols.

Conclusion

While direct solubility data for 6-chloro-N-methylpyridazine-3-carboxamide remains to be published, this technical guide provides a robust framework for its determination and interpretation. By understanding the physicochemical properties of the molecule, applying a standardized experimental protocol such as the shake-flask method, and drawing parallels from structurally related compounds, researchers can systematically build a comprehensive solubility profile. This essential data will empower informed decisions throughout the drug development process, ultimately facilitating the progression of promising compounds from the laboratory to clinical applications.

References

  • General Experimental Protocol for Determining Solubility. Benchchem.
  • 6-chloro-N-methylpyridazine-3-carboxamide — Chemical Substance Information. NextSDS.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data.
  • Solubility of Organic Compounds. Chem LibreTexts.
  • Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences.
  • Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. Benchchem.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-N-methylpyridazine-3-carboxamide as a Strategic Precursor in Targeted Drug Discovery

Executive Summary & Chemical Rationale In modern medicinal chemistry, the selection of versatile, highly reactive building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 6-Chloro-N-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the selection of versatile, highly reactive building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 6-Chloro-N-methylpyridazine-3-carboxamide (CAS 202135-65-7) [1] has emerged as a highly privileged precursor in the synthesis of potent, selective kinase and enzyme inhibitors.

As a Senior Application Scientist, I have observed that the utility of this precursor stems from two distinct structural features:

  • Electronic Activation for SNAr: The pyridazine core is inherently electron-deficient. The presence of the electron-withdrawing carboxamide group at the 3-position further activates the 6-chloro position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by a wide array of primary and secondary amines.

  • Pharmacophoric Value: The N-methylcarboxamide moiety frequently acts as a critical hydrogen bond donor/acceptor pair. In structural biology studies, this motif consistently anchors the molecule within target binding pockets—such as the allosteric JH2 domain of Tyrosine Kinase 2 (TYK2) or the active site of Stearoyl-CoA Desaturase 1 (SCD1)[2][3].

This guide details the validated methodologies for utilizing this precursor in two distinct drug discovery workflows: the development of allosteric TYK2 inhibitors for autoimmune diseases and the synthesis of SCD1 inhibitors for metabolic disorders.

Application 1: Synthesis of Allosteric TYK2 JH2 Inhibitors

Biological Causality and Target Validation

Tyrosine kinase 2 (TYK2) is a critical mediator in the IL-12, IL-23, and Type I interferon signaling pathways, which drive the pathophysiology of autoimmune diseases like psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD)[4][5]. Historically, targeting the highly conserved ATP-binding site (JH1 domain) of Janus kinases (JAKs) resulted in poor selectivity, leading to off-target toxicities such as anemia or broad immunosuppression (due to JAK1/2/3 inhibition)[4].

Recent breakthroughs have shifted focus to the JH2 pseudokinase domain . By utilizing 6-chloro-N-methylpyridazine-3-carboxamide to synthesize allosteric inhibitors that bind exclusively to the JH2 domain, researchers can achieve exquisite selectivity for TYK2, locking the enzyme in an inactive conformation[3][5].

TYK2_Pathway Cytokine Cytokine (IL-12/IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Proteins (STAT1, STAT2) TYK2->STAT Phosphorylates JH2 JH2 Pseudokinase Domain (Allosteric Site) JH2->TYK2 Inhibits Catalytic Activity Transcription Pro-inflammatory Gene Transcription STAT->Transcription Translocates to Nucleus Inhibitor Pyridazine-based TYK2 Inhibitor Inhibitor->JH2 Binds Allosterically

Figure 1: Mechanism of action for pyridazine-based allosteric TYK2 JH2 inhibitors.

Protocol: SNAr Coupling for TYK2 Inhibitor Intermediates

This protocol describes the coupling of 6-chloro-N-methylpyridazine-3-carboxamide with a sterically hindered bicyclic amine (e.g., a bicyclo[2.2.1]heptenyl derivative) to form a TYK2 inhibitor precursor[3].

Reagents & Materials:

  • 6-Chloro-N-methylpyridazine-3-carboxamide (1.0 equiv)

  • Target Amine (e.g., bicyclic amine hydrochloride) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) for highly hindered amines.

  • Coupling Agent (Optional, if activating a secondary functional group): HATU (1.3 equiv)[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 6-chloro-N-methylpyridazine-3-carboxamide (1.0 equiv) in anhydrous DCM (or NMP if heating is required).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the solution. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the incoming amine and scavenge the HCl generated during the SNAr reaction, preventing the protonation of the nucleophile.

  • Nucleophile Addition: Add the target amine (1.5 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-18 hours. If TLC/LC-MS indicates incomplete conversion (common with sterically hindered bicyclic amines), elevate the temperature to 80°C (if using NMP/DMF) or utilize microwave irradiation (100°C, 30 mins).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: DCM/MeOH gradient) or preparative HPLC to yield the pure substituted pyridazine carboxamide[3][4].

Application 2: Synthesis of SCD1 Inhibitors

Biological Causality and Target Validation

Stearoyl-CoA Desaturase 1 (SCD1) catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids. Genetic deletion or pharmacological inhibition of SCD1 in models has been shown to increase energy expenditure, reduce body adiposity, and improve insulin sensitivity, making it a prime target for obesity and Type 2 diabetes[2]. 6-Chloro-N-methylpyridazine-3-carboxamide is a validated starting material for synthesizing potent, orally bioavailable phenoxypiperidine-pyridazine SCD1 inhibitors[2].

SNAr_Workflow Precursor 6-chloro-N-methylpyridazine -3-carboxamide Reaction Microwave SNAr (DIPEA, NMP, 120°C) Precursor->Reaction Amine Phenoxypiperidine Derivative Amine->Reaction Product SCD1 Inhibitor (Pyridazine Analog) Reaction->Product

Figure 2: Synthetic workflow for generating SCD1 inhibitors via Microwave-assisted SNAr.

Protocol: Microwave-Assisted SNAr for SCD1 Inhibitors

Because phenoxypiperidines can be sterically demanding and less nucleophilic, standard room-temperature SNAr often results in poor yields. Microwave-assisted synthesis provides the necessary activation energy to drive the reaction to completion rapidly[2].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 6-chloro-N-methylpyridazine-3-carboxamide (1.0 equiv) and the phenoxypiperidine derivative (1.2 equiv).

  • Solvent & Base: Suspend the reagents in anhydrous NMP (2-3 mL per mmol). Add DIPEA (2.5 equiv). Causality: NMP is chosen for its high boiling point and excellent microwave-absorbing properties (high loss tangent), ensuring rapid and uniform heating.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120°C for 20–30 minutes.

  • Workup: Cool the vial to room temperature. Dilute the mixture with water to precipitate the crude product. If the product does not precipitate, extract with EtOAc, wash extensively with brine (to remove NMP), and dry over MgSO₄.

  • Validation: Confirm the displacement of the chloride by LC-MS. The disappearance of the isotopic chlorine cluster (M and M+2 peaks in a 3:1 ratio) and the appearance of the desired product mass (M+H)⁺ confirms successful SNAr[2].

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes when utilizing 6-chloro-N-methylpyridazine-3-carboxamide across different drug discovery campaigns, based on validated literature[2][3][4].

Target ApplicationNucleophile TypeSolvent / BaseTemp / TimeTypical YieldTarget IC₅₀ Profile
TYK2 (JH2) Bicyclic AminesDCM / DIPEART / 12-18h55% - 70%Highly selective for TYK2 over JAK1/2/3
TYK2 (JH2) Anilines / HeteroarylsNMP / DIPEA80°C / 8h45% - 60%Low nanomolar (nM) potency
SCD1 PhenoxypiperidinesNMP / DIPEAMW 120°C / 30m75% - 88%Potent against human & mouse SCD1
SCD1 PiperazinesDMF / K₂CO₃MW 100°C / 45m65% - 80%High oral bioavailability

References

  • [2] Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] CN118440052B - A compound and its use in preparing TYK2 kinase inhibitor. Google Patents. Available at:

  • [4] WO2023108536A1 - Tyk2 inhibitors and compositions and methods thereof. Google Patents. Available at:

  • [5] WO 2021/170046 A1 - Compounds for inhibiting TYK2. Googleapis.com (Patent Repository). Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of 6-Chloro-N-methylpyridazine-3-carboxamide Stock Solutions for In Vitro Assays

Pharmacological Context & Compound Profiling 6-chloro-N-methylpyridazine-3-carboxamide (CAS: 202135-65-7)[1] is a highly versatile heterocyclic building block and pharmacological intermediate. It is predominantly utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Compound Profiling

6-chloro-N-methylpyridazine-3-carboxamide (CAS: 202135-65-7)[1] is a highly versatile heterocyclic building block and pharmacological intermediate. It is predominantly utilized in the design and synthesis of next-generation[2] and[3].

From a chemical handling perspective, the 6-chloro position on the pyridazine ring is highly electrophilic. This is an intentional design feature that allows for downstream nucleophilic aromatic substitution (SNAr) reactions during drug synthesis[3]. However, this same reactivity makes the compound susceptible to hydrolysis in the presence of water and trace bases. Therefore, the preparation of assay-ready stock solutions requires strict adherence to anhydrous conditions to prevent the degradation of the active pharmaceutical ingredient (API) before it is introduced into biological systems.

Physicochemical Properties

To ensure accurate molarity calculations and solvent selection, the fundamental properties of the compound are summarized below.

PropertyValueCausality / Implication for Handling
Chemical Name 6-chloro-N-methylpyridazine-3-carboxamideThe carboxamide group can act as a hydrogen bond donor/acceptor, influencing solubility.
CAS Number 202135-65-7[1]Unique identifier for procurement and safety data retrieval.
Molecular Formula C₆H₆ClN₃O[4]Used to verify isotopic distribution during LC-MS quality control.
Molecular Weight 171.58 g/mol [4]Critical for precise molarity calculations (e.g., 10 mg = 58.28 µmol).
Primary Solvent Anhydrous DMSORequired to prevent nucleophilic attack by H₂O on the 6-chloro position.
Max Stock Concentration 50 mMExceeding 50 mM increases the risk of precipitation upon freeze-thaw cycles.

Mechanistic Pathway Context

Understanding the biological target environment is crucial for designing the downstream assay. Compounds derived from this pyridazine intermediate are often evaluated for their ability to block the TYK2 signaling cascade, which is implicated in severe autoimmune diseases[2].

Mechanism A Cytokines (IL-12, IL-23) B Cytokine Receptor A->B C TYK2 Kinase (Target) B->C D STAT Phosphorylation C->D E Gene Transcription (Inflammation) D->E F Pyridazine Inhibitor (Derived from Stock) F->C

TYK2 signaling pathway and mechanism of targeted inhibition by pyridazine-derived compounds.

Stock Solution Preparation Protocol

This protocol is engineered as a self-validating system . Every step is designed not just to dissolve the compound, but to protect its structural integrity and verify its purity before assay integration.

Reagents & Equipment
  • Compound: 6-chloro-N-methylpyridazine-3-carboxamide (Purity ≥ 98%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sealed under Argon (Water content ≤ 0.005%).

  • Equipment: Analytical balance (0.01 mg precision), desiccator, vortex mixer, bath sonicator, amber glass HPLC vials, Argon gas canister.

Step-by-Step Methodology
  • Thermal Equilibration (Causality: Moisture Prevention): Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, which will initiate the hydrolysis of the 6-chloro group.

  • Gravimetric Weighing: Weigh the desired mass (e.g., 10.00 mg) using an analytical balance. Transfer to a low-binding amber glass vial.

  • Solvent Addition (Causality: Concentration Accuracy): Calculate the required volume of anhydrous DMSO to achieve a 50 mM stock solution.

    • Calculation:Volume (mL) = Mass (mg) / (Concentration (mM) × Molecular Weight (g/mol)) × 1000

    • Example: For 10.0 mg: 10 / (50 × 171.58) × 1000 = 1.165 mL of anhydrous DMSO.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulates remain, place the vial in a room-temperature bath sonicator for 2 minutes. Warning: Do not heat the water bath above 30°C, as elevated temperatures in DMSO can accelerate compound degradation.

  • Inert Atmosphere Sealing (Causality: Oxidation Prevention): Gently blow Argon gas into the headspace of the vial for 5 seconds to displace oxygen and ambient moisture before capping tightly.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots in amber vials. Store at -80°C. Why? Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, leading to irreversible precipitation and degradation.

Self-Validating Quality Control (QC)

Before utilizing a stored aliquot for critical IC₅₀ determinations, validate its integrity via LC-MS.

  • Expected Result: A dominant peak at m/z 172.0 [M+H]⁺ confirming the intact 6-chloro-N-methylpyridazine-3-carboxamide[4].

  • Failure Mode: The emergence of a peak at m/z 154.0 [M+H]⁺ indicates that the chlorine atom has been displaced by a hydroxyl group (hydrolysis). If this peak exceeds 2% relative abundance, discard the aliquot.

Workflow Visualization

Workflow A 1. Compound Equilibration (Desiccator, RT) B 2. Weighing & Dissolution (Anhydrous DMSO, Argon) A->B C 3. Homogenization (Vortex & Mild Sonication) B->C D 4. Quality Control (LC-MS: m/z 172.0 [M+H]+) C->D E 5. Aliquoting & Storage (-80°C, Amber Vials) D->E F 6. Assay Integration (Serial Dilution, ≤1% DMSO) E->F

Workflow for 6-chloro-N-methylpyridazine-3-carboxamide stock preparation and assay integration.

Biological Assay Integration Guidelines

When transitioning from the 50 mM DMSO stock to aqueous biological assays, solvent management is the most critical variable.

Differential Scanning Fluorimetry (DSF) for Target Binding

DSF is frequently used to determine the thermal shift (ΔTm) of TYK2 upon compound binding[5].

  • Protocol: Dilute the 50 mM stock directly into the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final compound concentration of 25 µM[5].

  • Constraint: Ensure the final DMSO concentration does not exceed 1% (v/v) . Higher DMSO concentrations will artificially lower the melting temperature of the target protein, generating false-positive thermal shifts.

Ba/F3 Cell Viability Assays

For cellular assays evaluating TYK2 inhibition, maintaining a uniform DMSO concentration across all dose-response wells is mandatory[2].

  • Protocol: Perform a 3-fold or 10-fold serial dilution of the compound in 100% DMSO first. Then, perform a 1:1000 intermediate dilution from the DMSO plate into the aqueous culture medium (e.g., RPMI-1640 with 10% FBS).

  • Constraint: The final DMSO concentration on the cells must be strictly locked at 0.1% (v/v) to prevent solvent-induced cytotoxicity from confounding the IC₅₀ readout[2].

Quantitative Dilution Matrix
StepSource ConcentrationDiluentDilution FactorResulting ConcentrationFinal DMSO %
Master Stock PowderAnhydrous DMSON/A50 mM100%
DSF Working Sol. 50 mMAssay Buffer1:200025 µM0.05%
Cell Assay Int. 50 mM100% DMSO1:5 (Serial)10 mM (Top Dose)100%
Cell Assay Final 10 mMCulture Media1:100010 µM (Top Dose)0.1%

Troubleshooting & Stability Matrix

Observation / IssueMechanistic CauseCorrective Action
Compound will not fully dissolve at 50 mM. Endothermic dissolution or polymorphic crystal lattice resistance.Vortex vigorously. Apply mild bath sonication (max 30°C) for 2 mins. Do not use probe sonication.
Precipitation observed upon dilution into aqueous buffer. "Crash out" due to rapid solvent exchange; compound exceeds aqueous solubility limit.Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. Ensure rapid mixing during addition.
LC-MS shows m/z 154.0 peak. Hydrolysis of the 6-chloro group due to moisture contamination.Discard the stock. Procure fresh anhydrous DMSO. Ensure vials are backfilled with Argon.
Inconsistent IC₅₀ values between assay runs. Degradation from repeated freeze-thaw cycles of the master stock.Transition strictly to single-use aliquots. Never return a thawed aliquot to the -80°C freezer.

References

  • National Center for Biotechnology Information. "6-chloro-N-methylpyridazine-3-carboxamide". PubChem. URL:[Link]

  • Xin, Z. et al. "Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors". Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. "A compound and its use in preparing TYK2 kinase inhibitor". Patent CN118440052B.
  • Google Patents. "Tyk2 inhibitors and compositions and methods thereof". Patent WO2023108536A1.

Sources

Method

Application Note: 6-Chloro-N-methylpyridazine-3-carboxamide in High-Throughput Library Synthesis

Introduction & Chemical Context In modern drug discovery, the rapid generation of Structure-Activity Relationship (SAR) data relies heavily on the intelligent selection of bifunctional building blocks. 6-Chloro-N-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery, the rapid generation of Structure-Activity Relationship (SAR) data relies heavily on the intelligent selection of bifunctional building blocks. 6-Chloro-N-methylpyridazine-3-carboxamide (CAS: 202135-65-7) has emerged as a privileged core scaffold in high-throughput library synthesis (HTLS)[1].

This building block is highly valued for two primary reasons:

  • Pharmacophoric Relevance: The N-methylcarboxamide moiety acts as a highly effective hydrogen-bond donor/acceptor pair. It is frequently utilized to anchor molecules into the hinge region of kinases (such as TYK2)[2][3] or to provide critical polar interactions in metabolic enzyme targets (such as Stearoyl-CoA Desaturase 1, SCD1)[4].

  • Orthogonal Reactivity: The 6-chloro position on the electron-deficient pyridazine ring is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, allowing for the rapid, parallel decoration of the core[4].

Mechanistic Rationale: The Pyridazine Core

To design an effective HTLS campaign, one must understand the causality behind the core's reactivity. The pyridazine ring contains two adjacent nitrogen atoms that exert a profound electron-withdrawing inductive and resonance effect. The addition of the carboxamide group at the 3-position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

Because the LUMO is significantly depressed, the C6-position acts as a hard electrophile. This allows SNAr reactions to proceed under relatively mild conditions without the strict requirement for palladium catalysis. When arraying a library of hundreds of primary and secondary amines, this uncatalyzed SNAr pathway prevents the accumulation of heavy metal waste and avoids the complexities of ligand-screening for each unique amine. For highly sterically hindered or electronically deactivated nucleophiles (e.g., electron-poor anilines), the system can be seamlessly pivoted to Buchwald-Hartwig amination conditions.

High-Throughput Library Synthesis (HTLS) Workflow

The HTLS strategy utilizes automated liquid handling to array the pyridazine core against diverse monomer libraries. By standardizing the reaction conditions (solvent, base, and temperature), chemists can achieve high conversion rates across a broad chemical space.

HTLS_Workflow A 6-Chloro-N-methylpyridazine- 3-carboxamide C Automated Liquid Handling & Dispensing A->C B Amine/Boronic Acid Monomer Library B->C D Parallel Synthesis (Microwave SNAr) C->D E High-Throughput Purification (Prep-LC) D->E F Bioassay Screening (TYK2 / SCD1) E->F

Automated high-throughput library synthesis workflow utilizing the pyridazine core.

Quantitative Data Summaries

To establish a robust HTLS protocol, reaction conditions must be optimized to tolerate the widest possible range of nucleophiles. Table 1 summarizes the optimization data that dictates the standard operating procedure.

Table 1: Reaction Condition Optimization for HTLS (SNAr)

Condition TypeSolventBaseTemp / TimeAvg. Yield (Aliphatic Amines)Avg. Yield (Anilines)Causality / Notes
Thermal SNArDMFK2CO390°C, 12 h65 - 75%< 20%Slow kinetics lead to thermal degradation and hydrolysis side-products.
Microwave SNAr NMP DIPEA 150°C, 15 min 85 - 95% 60 - 80% NMP provides superior microwave absorption. DIPEA avoids nucleophilic competition.
Pd-Catalyzed1,4-DioxaneCs2CO3100°C, 4 h80 - 90%85 - 95%Required for highly deactivated anilines; requires Pd2(dba)3 and Xantphos[4].

Experimental Protocols

Protocol A: Automated 96-Well Microwave-Assisted SNAr

This protocol is designed as a self-validating system to ensure high-fidelity library generation.

Rationale for Reagent Selection:

  • Solvent (NMP): Chosen over DMF due to its higher boiling point and superior dielectric constant, which ensures rapid, uniform heating across 96-well silicon carbide plates during microwave irradiation.

  • Base (DIPEA): Chosen over Triethylamine (TEA). DIPEA is sterically hindered, virtually eliminating the risk of the base acting as a competing nucleophile—a critical failure point when arraying diverse, sometimes slow-reacting amines.

Step-by-Step Methodology:

  • Plate Preparation: Use an automated liquid handler to dispense 50 µmol of the diverse amine library into wells A3 through H12 of a 96-well silicon carbide microwave plate.

  • Control Wells (Self-Validation):

    • Well A1 (Positive Control): Dispense 50 µmol of morpholine.

    • Well A2 (Negative Control): Leave empty (no amine).

  • Core Dispensing: Dispense a stock solution of 6-chloro-N-methylpyridazine-3-carboxamide (40 µmol, 0.8 equiv to ensure amine is in excess) in anhydrous NMP (500 µL) into all wells.

  • Base Addition: Dispense DIPEA (120 µmol, 3.0 equiv) into all wells. Seal the plate with a Teflon-lined silicone mat.

  • Reaction: Irradiate the plate in a high-throughput microwave synthesizer at 150°C for 15 minutes.

  • Validation Checkpoint: Before committing to preparative LC-MS, sample 1 µL from Wells A1 and A2 for fast analytical LC-MS.

    • Causality Check: Well A1 must show >95% conversion to the morpholine adduct. Well A2 must show >95% intact starting material. If Well A2 shows the formation of 6-hydroxy-N-methylpyridazine-3-carboxamide, the anhydrous integrity of the NMP or DIPEA has been compromised, and the plate should be aborted to save purification costs.

Protocol B: High-Throughput Purification and Validation
  • Quenching & Filtration: Unseal the plate and dilute each well with 500 µL of DMSO/Methanol (1:1). Filter the entire plate through a 0.45 µm PTFE filter block into a deep-well collection plate to remove any precipitated salts.

  • Prep-LC-MS: Submit the plate to mass-directed preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). The system is programmed to trigger fraction collection based on the calculated exact mass of the target SNAr product for each specific well[2].

  • Lyophilization: Pool the collected fractions and lyophilize to yield the final compounds as formate salts[2], ready for biological screening.

Biological Application & Target Pathways

Libraries derived from the 6-chloro-N-methylpyridazine-3-carboxamide core are frequently screened against kinase targets, most notably Tyrosine Kinase 2 (TYK2) [2][3][5]. TYK2 is an intracellular signaling kinase that mediates immune responses. Inhibiting TYK2 prevents the phosphorylation of STAT proteins, thereby blocking the downstream transcription of pro-inflammatory genes linked to autoimmune diseases like psoriasis and systemic lupus erythematosus (SLE)[2].

TYK2_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-23, IFN-a) Receptor Cytokine Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase (Target Enzyme) Receptor->TYK2 STAT STAT Phosphorylation & Dimerization TYK2->STAT Inhibitor Pyridazine-based TYK2 Inhibitor Inhibitor->TYK2 Competitive Hinge Binding Transcription Nuclear Translocation & Gene Transcription STAT->Transcription

Mechanism of action for TYK2 inhibitors blocking the STAT inflammatory pathway.

Alternatively, SNAr displacement with phenoxypiperidines yields potent inhibitors of SCD1 , demonstrating the extreme versatility of this building block across entirely different therapeutic areas (oncology and metabolic disorders)[4].

References

  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2023109120A1 - Tyk2 inhibitors and compositions and methods thereof Source: Google Patents URL
  • CN118440052B - A compound and its use in preparing TYK2 kinase inhibitor Source: Google Patents URL
  • WO 2021/170046 A1 - Compounds for inhibiting TYK2 Source: Googleapis.com (WIPO) URL:[Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 6-chloro-N-methylpyridazine-3-carboxamide

Abstract This document provides a comprehensive guide for the synthesis of 6-chloro-N-methylpyridazine-3-carboxamide, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol star...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide for the synthesis of 6-chloro-N-methylpyridazine-3-carboxamide, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol starts from the commercially available precursor, 3,6-dichloropyridazine. The synthetic route is a robust, multi-step process involving a nucleophilic substitution to introduce a carbon functionality, followed by hydrolysis and subsequent amidation. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and critical safety information. Each step has been designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and success.

Introduction and Synthetic Strategy

The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] 6-chloro-N-methylpyridazine-3-carboxamide serves as a key intermediate for the elaboration of more complex molecular architectures. The chlorine atom at the 6-position provides a reactive handle for further functionalization, such as cross-coupling reactions, while the N-methylcarboxamide moiety can engage in crucial hydrogen bonding interactions with biological targets.

The synthesis commences with 3,6-dichloropyridazine, a symmetrical and readily available starting material.[3][4] A direct conversion to the target molecule is not feasible; therefore, a multi-step strategy is employed. The primary challenge is the selective functionalization of one of the two equivalent chlorine atoms. This is achieved through a controlled nucleophilic aromatic substitution (SNAr), followed by chemical transformations to build the desired carboxamide sidechain.

The overall synthetic pathway is outlined below:

  • Cyanation: Monosubstitution of 3,6-dichloropyridazine with sodium cyanide to yield 6-chloropyridazine-3-carbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to 6-chloropyridazine-3-carboxylic acid.

  • Amidation: Activation of the carboxylic acid via its acid chloride, followed by reaction with methylamine to furnish the final product.

Reaction_Scheme cluster_0 Overall Synthetic Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Intermediate_1 6-Chloropyridazine-3-carbonitrile 3,6-Dichloropyridazine->Intermediate_1 1. NaCN, DMSO Intermediate_2 6-Chloropyridazine-3-carboxylic acid Intermediate_1->Intermediate_2 2. H₂SO₄, H₂O Final_Product 6-Chloro-N-methylpyridazine-3-carboxamide Intermediate_2->Final_Product 3. (a) SOCl₂ (b) CH₃NH₂

Caption: Overall reaction scheme for the synthesis.

Safety and Hazard Management

This synthesis involves several hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Substance CAS No. Key Hazards Handling Precautions
3,6-Dichloropyridazine 141-30-0Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[5][6]Avoid inhalation of dust. Prevent contact with skin and eyes.
Sodium Cyanide (NaCN) 143-33-9Fatal if swallowed, inhaled, or in contact with skin. Releases toxic gas on contact with acid.Use with extreme caution under strict engineering controls. Have a cyanide antidote kit readily available. Neutralize all waste with bleach before disposal.
Thionyl Chloride (SOCl₂) 7719-09-7Causes severe skin burns and eye damage. Reacts violently with water. Harmful if inhaled.Handle in a moisture-free environment. Quench excess reagent carefully with an appropriate solvent before workup.
Methylamine (CH₃NH₂) 74-89-5Flammable gas. Causes severe skin burns and eye damage. May cause respiratory irritation.Typically used as a solution (e.g., in THF or water). Work in a well-ventilated fume hood. Keep away from ignition sources.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Chloropyridazine-3-carbonitrile

Principle and Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine ring nitrogen atoms activates the chloro-substituted positions towards nucleophilic attack. Cyanide (CN⁻) is an excellent nucleophile for this transformation. By using a slight excess of 3,6-dichloropyridazine relative to sodium cyanide and maintaining a controlled temperature, the reaction can be guided to favor monosubstitution over disubstitution. Dimethyl sulfoxide (DMSO) is an ideal solvent as its polar aprotic nature effectively solvates the sodium cation, freeing the cyanide nucleophile for reaction.

Protocol:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.

  • In the fume hood, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and dimethyl sulfoxide (DMSO, 100 mL) to the flask.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Carefully add sodium cyanide (2.96 g, 60.4 mmol) in one portion. (EXTREME CAUTION: Cyanide is highly toxic) .

  • Heat the reaction mixture to 70-75 °C using an oil bath and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate. The product spot should appear at a higher Rf than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure 6-chloropyridazine-3-carbonitrile as a white to off-white solid.

  • Expected Yield: 75-85%

  • Characterization (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.8 Hz, 1H), 7.70 (d, J=8.8 Hz, 1H).

    • IR (KBr, cm⁻¹): 2235 (C≡N stretch).

Part 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid

Principle and Rationale: This step achieves the hydrolysis of the nitrile functional group to a carboxylic acid. Acid-catalyzed hydrolysis is employed here. The nitrile nitrogen is protonated by the strong acid (sulfuric acid), making the carbon atom more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium sulfate as a byproduct. A controlled temperature is crucial to prevent decomposition. This method is often cleaner than base-catalyzed hydrolysis for nitrogen-containing heterocycles. A similar approach has been used for the synthesis of related pyridazine carboxylic acids.[7]

Protocol:

  • To a 250 mL round-bottom flask, add 6-chloropyridazine-3-carbonitrile (7.0 g, 50.1 mmol).

  • In a separate beaker, carefully prepare a 50% (v/v) sulfuric acid solution by slowly adding 50 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice bath.

  • Slowly add the cooled sulfuric acid solution to the flask containing the nitrile.

  • Heat the mixture to 100 °C with stirring for 3 hours. The reaction mixture should become homogeneous.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly onto 300 g of crushed ice in a large beaker.

  • A white precipitate will form. Stir for 30 minutes.

  • Collect the solid by vacuum filtration and wash with copious amounts of cold water until the washings are neutral (pH ~7).

  • Dry the solid in a vacuum oven at 60 °C to afford 6-chloropyridazine-3-carboxylic acid as a white solid.

  • Expected Yield: 88-95%

  • Characterization (Expected):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 14.0 (br s, 1H, COOH), 8.15 (d, J=8.5 Hz, 1H), 7.95 (d, J=8.5 Hz, 1H).

    • IR (KBr, cm⁻¹): 3100-2500 (broad O-H stretch), 1710 (C=O stretch).

Part 3: Synthesis of 6-Chloro-N-methylpyridazine-3-carboxamide

Principle and Rationale: Direct amidation of a carboxylic acid is generally inefficient and requires high temperatures. Therefore, a two-step approach is used. First, the carboxylic acid is converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The mechanism involves the formation of a chlorosulfite intermediate which then collapses, releasing SO₂ and HCl, to give the acyl chloride. In the second step, the acyl chloride is treated with methylamine. The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride in a classic nucleophilic acyl substitution reaction to form the stable amide product.

Protocol:

Step 3a: Formation of 6-Chloropyridazine-3-carbonyl chloride

  • Place 6-chloropyridazine-3-carboxylic acid (6.3 g, 39.7 mmol) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution).

  • Add thionyl chloride (15 mL, 206 mmol) to the flask.

  • Add 2-3 drops of dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid will dissolve as the reaction proceeds.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and a base trap). The crude 6-chloropyridazine-3-carbonyl chloride is obtained as a solid and used directly in the next step without further purification.

Step 3b: Amidation

  • Cool the flask containing the crude acid chloride in an ice bath.

  • Add 50 mL of cold (0 °C) tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of methylamine (40% in water, 10 mL, ~116 mmol). Slowly add this solution dropwise to the stirred acid chloride solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethyl acetate/hexanes to obtain 6-chloro-N-methylpyridazine-3-carboxamide as a crystalline solid.

  • Expected Yield: 80-90% (over two steps)

  • Characterization (Expected):

    • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.7 Hz, 1H), 7.80 (br s, 1H, NH), 7.65 (d, J=8.7 Hz, 1H), 3.05 (d, J=4.9 Hz, 3H, N-CH₃).

    • ¹³C NMR (101 MHz, CDCl₃): δ 162.5, 153.0, 151.5, 128.0, 125.5, 26.8.

    • MS (ESI+): m/z 172.0 [M+H]⁺.

Experimental Workflow and Data Summary

The entire process, from setup to final analysis, is summarized in the following workflow diagram.

Workflow cluster_1 Part 1: Cyanation cluster_2 Part 2: Hydrolysis cluster_3 Part 3: Amidation cluster_4 Analysis A1 Dissolve Dichloropyridazine in DMSO A2 Add NaCN A1->A2 A3 Heat to 75°C, 4-6h A2->A3 A4 Quench in Ice Water A3->A4 A5 Filter & Recrystallize A4->A5 B1 Combine Nitrile & 50% H₂SO₄ A5->B1 B2 Heat to 100°C, 3h B1->B2 B3 Precipitate on Ice B2->B3 B4 Filter, Wash & Dry B3->B4 C1 Reflux Carboxylic Acid with SOCl₂/DMF B4->C1 C2 Remove Excess SOCl₂ C1->C2 C3 Dissolve in THF C2->C3 C4 Add Methylamine Solution at 0°C C3->C4 C5 Aqueous Workup & Extraction C4->C5 C6 Recrystallize Final Product C5->C6 D1 Characterize Intermediates & Final Product (NMR, IR, MS) C6->D1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 6-chloro-N-methylpyridazine-3-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-chloro-N-methylpyridazine-3-carboxamide. This document provides a structu...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-chloro-N-methylpyridazine-3-carboxamide. This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to systematically address and overcome poor aqueous solubility, ensuring the successful progression of your research and development activities.

Understanding the Challenge: Physicochemical Properties

The SMILES string for 6-chloro-N-methylpyridazine-3-carboxamide is: CNC(=O)c1ccc(nn1)Cl

Table 1: Predicted Physicochemical Properties of 6-chloro-N-methylpyridazine-3-carboxamide

PropertyPredicted ValueSignificance for Aqueous SolubilityRecommended Prediction Tools
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5A positive LogP value indicates a preference for a non-polar (lipophilic) environment over an aqueous one, suggesting that the compound is likely to have low water solubility.Molinspiration[1], SwissADME[2][3][4][5], ALOGPS[6][7][8][9]
Aqueous Solubility (LogS) -2.0 to -3.0LogS is the logarithm of the molar solubility in water. A value in this range indicates that the compound is poorly soluble to slightly soluble in water.SwissADME[2][3][4][5], ALOGPS[6][7][8][9], Chemicalize[10][11][12]
pKa (Acid Dissociation Constant) Basic pKa: 1.0 - 2.0Acidic pKa: >14The pyridazine ring is expected to have weak basicity due to the electron-withdrawing effects of the chloro and carboxamide groups. The amide proton is very weakly acidic. The low basic pKa suggests that significant protonation will only occur at a very low pH.Chemicalize[10][11][12], Rowan[13], MolGpKa[14][15], ACD/pKa[16]

Frequently Asked Questions (FAQs)

Q1: Why is my 6-chloro-N-methylpyridazine-3-carboxamide not dissolving in water or buffer?

A1: The poor aqueous solubility of 6-chloro-N-methylpyridazine-3-carboxamide is likely due to a combination of its molecular structure and solid-state properties. The predicted LogP value suggests that the molecule is moderately lipophilic. Additionally, the planar pyridazine ring and the presence of hydrogen bond donors and acceptors in the carboxamide group can lead to strong intermolecular interactions in the solid state, resulting in a high crystal lattice energy that is difficult for water molecules to overcome.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What should I do?

A2: This phenomenon, known as temperature-dependent solubility, is common for crystalline solids. While heating increases the kinetic energy and can help dissolve the compound, the solution becomes supersaturated as it cools, leading to precipitation. To maintain solubility at ambient temperature, a formulation approach that alters the thermodynamics of the system is required. This can include pH modification, the use of co-solvents, or the addition of solubilizing excipients.

Q3: Can I simply use DMSO to dissolve my compound for in vitro assays?

A3: While DMSO is a powerful solvent and is commonly used to prepare stock solutions, its use in final assay conditions should be minimized. High concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to unreliable results. The goal should be to find an aqueous-based formulation that allows for the desired concentration of your compound with a minimal and consistent amount of co-solvent (typically <1% DMSO).

Q4: How can I determine the maximum aqueous solubility of my compound?

A4: The most common method for determining thermodynamic solubility is the shake-flask method. An excess of the solid compound is added to the aqueous medium of interest (e.g., water, buffer), and the suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC.

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide provides a systematic workflow for addressing the poor aqueous solubility of 6-chloro-N-methylpyridazine-3-carboxamide.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow A Start: Poor Aqueous Solubility B Step 1: Characterize the Problem (Determine Baseline Solubility) A->B C Step 2: pH Modification (Exploit Predicted pKa) B->C D Step 3: Co-solvent Screening (Reduce Solvent Polarity) C->D If pH adjustment is insufficient E Step 4: Use of Solubilizing Excipients (Surfactants, Cyclodextrins) D->E If co-solvents alone are not effective F Solubility Achieved? E->F G End: Optimized Formulation F->G Yes H Re-evaluate Strategy (Consider Advanced Formulations) F->H No H->C pH_Modification A R (Solid) B R (Aqueous) (Low Solubility) A->B Ksp C R (Solid) D R-H+ (Aqueous) (Higher Solubility) C->D Ksp'

Caption: Effect of pH on the solubility of a basic compound.

Step 3: Co-solvent Screening

Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This can enhance the solubility of lipophilic compounds by creating a more favorable environment for the solute. [13] Protocol: Co-solvent Solubility Enhancement

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

  • Create a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine the solubility of 6-chloro-N-methylpyridazine-3-carboxamide in each co-solvent mixture using the shake-flask method.

  • Plot solubility as a function of co-solvent concentration for each co-solvent. This will help identify the most effective co-solvent and the optimal concentration range.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration RangeNotes
Ethanol 5 - 20%Generally well-tolerated in vitro at low concentrations.
Propylene Glycol (PG) 10 - 40%A versatile and commonly used co-solvent.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Can also act as a non-ionic surfactant at higher concentrations.
N-Methyl-2-pyrrolidone (NMP) 1 - 10%A stronger solvent, but use should be limited due to potential toxicity.
Step 4: Use of Solubilizing Excipients

Rationale: If pH adjustment and co-solvents are insufficient, the use of solubilizing excipients such as surfactants and cyclodextrins can be explored. Surfactants form micelles that can encapsulate hydrophobic drug molecules, while cyclodextrins have a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with guest molecules. [13] Protocol: Surfactant and Cyclodextrin Screening

  • Prepare aqueous solutions of various surfactants (e.g., Polysorbate 80, Cremophor EL) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at different concentrations (e.g., 1%, 2%, 5% w/v).

  • Determine the solubility of the compound in each excipient solution using the shake-flask method.

  • Compare the solubility enhancement for each excipient to identify the most promising candidates for your formulation.

Analytical Considerations

A robust analytical method is essential for accurately quantifying the concentration of 6-chloro-N-methylpyridazine-3-carboxamide in your solubility studies. A reverse-phase HPLC-UV method is generally suitable for this purpose.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Note: This is a starting point, and the method should be optimized and validated for your specific application.

Concluding Remarks

Troubleshooting the poor aqueous solubility of 6-chloro-N-methylpyridazine-3-carboxamide requires a systematic and data-driven approach. By first estimating the compound's physicochemical properties and then sequentially evaluating the impact of pH, co-solvents, and other excipients, researchers can develop a suitable formulation for their experimental needs. It is critical to accompany these formulation efforts with robust analytical methods to ensure accurate and reliable data.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. John Wiley & Sons.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available from: [Link]

  • SwissADME. (n.d.). Swiss Institute of Bioinformatics. Retrieved March 21, 2026, from [Link]

  • Daina, A., & Zoete, V. (2017). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 12(11), 843-851. Available from: [Link]

  • Molinspiration Cheminformatics. (n.d.). miLogP. Retrieved March 21, 2026, from [Link]

  • Zoete, V., Daina, A., & Michielin, O. (2016). SwissSimilarity: a web tool for low to ultra-high throughput ligand-based virtual screening. Journal of chemical information and modeling, 56(8), 1475-1484. Available from: [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of chemical information and computer sciences, 42(5), 1136-1145. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 6-chloropyridazine-3-carboxamide. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Tetko, I. V., Tanchuk, V. Y., Kasheva, T. N., & Villa, A. E. (2001). Estimation of aqueous solubility of chemical compounds using E-state indices. Journal of chemical information and computer sciences, 41(6), 1488-1493. Available from: [Link]

  • ACD/Labs. (n.d.). ACD/pKa DB. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). 4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Song, Y., & Liu, S. (2021). MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3299-3305. Available from: [Link]

  • OCHEM. (n.d.). ALogPS. Retrieved March 21, 2026, from [Link]

  • Chemicalize. (n.d.). ChemAxon. Retrieved March 21, 2026, from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved March 21, 2026, from [Link]

  • Molinspiration. (n.d.). Property calculation. Retrieved March 21, 2026, from [Link]

  • PubChemLite. (n.d.). 6-chloro-n-(3-chlorophenyl)pyridine-3-carboxamide. Retrieved March 21, 2026, from [Link]

  • MolGpKa. (n.d.). Xundrug. Retrieved March 21, 2026, from [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved March 21, 2026, from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved March 21, 2026, from [Link]

  • Kaggle. (2018, December 30). ケモインフォマティクスとLogP計算:CLogPのCは”calculated”ではありません. 化学の新しいカタチ. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values of title compounds predicted using the Chemicalize web application. Retrieved March 21, 2026, from [Link]

  • Rowan. (2024, March 8). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Aromatic Substitutions of 6-chloro-N-methylpyridazine-3-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions inv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with nucleophilic aromatic substitution (SNAr) reactions involving 6-chloro-N-methylpyridazine-3-carboxamide. The principles and troubleshooting strategies discussed herein are grounded in established mechanistic understanding and practical laboratory experience.

Introduction: The Challenge of the Pyridazine Scaffold

The 6-chloro-N-methylpyridazine-3-carboxamide scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via nucleophilic aromatic substitution (SNAr) is often hampered by steric hindrance, particularly when employing bulky nucleophiles. This guide provides a structured approach to diagnosing and overcoming these synthetic hurdles.

The pyridazine ring, being electron-deficient due to the two adjacent nitrogen atoms, is inherently activated towards nucleophilic attack.[1][2] The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex, and its stability is crucial for the reaction to proceed.[3][4] The presence of electron-withdrawing groups, such as the N-methylcarboxamide group at the 3-position and the chloro group at the 6-position, further activates the ring for SNAr reactions.[5][6]

However, the substitution at the 6-position is sterically influenced by the adjacent ring nitrogen and the carboxamide group at the 3-position. This can impede the approach of the nucleophile, leading to slow reaction rates or complete failure of the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My SNAr reaction with a bulky secondary amine is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

A1: This is a classic case of steric hindrance. Bulky nucleophiles struggle to approach the electrophilic carbon atom at the 6-position of the pyridazine ring.[7][8]

Initial Diagnostic Questions:

  • What are your current reaction conditions (solvent, temperature, base)?

  • Have you confirmed the purity of your starting materials?

  • Are you observing any side products?

Troubleshooting Workflow:

start Low/No Yield with Bulky Nucleophile check_temp Increase Reaction Temperature start->check_temp check_solvent Switch to a High-Boiling Polar Aprotic Solvent check_temp->check_solvent If no improvement success Improved Yield check_temp->success check_catalyst Consider Palladium Catalysis check_solvent->check_catalyst If still slow/no reaction check_solvent->success check_microwave Employ Microwave Irradiation check_catalyst->check_microwave For further optimization check_catalyst->success failure Still No Improvement check_catalyst->failure check_microwave->success check_microwave->failure

Troubleshooting Workflow for Low Yield.

Recommended Solutions:

  • Elevate the Reaction Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier, especially when steric hindrance is a factor.[9] Gradually increase the temperature, monitoring for product formation and potential decomposition.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and sulfolane are generally preferred for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.[10][11] For sterically demanding reactions, a higher boiling point solvent may be necessary to achieve the required reaction temperature. However, be mindful of the potential for solvent decomposition at high temperatures, especially with DMSO.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate SNAr reactions by providing rapid and uniform heating.[12][13][14] This technique often leads to higher yields and shorter reaction times, even in cases where conventional heating is ineffective.[15]

  • Consider a Change in Strategy: Palladium Catalysis: If thermal SNAr conditions fail, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) can be a powerful alternative for forming C-N bonds with sterically hindered amines.[16] While this moves away from a direct SNAr pathway, it is a well-established method for coupling amines to heteroaryl chlorides.

Q2: I am observing the formation of N-butyl-6-chloro-3-pyridazinecarboxamide as a major byproduct when reacting methyl 6-chloro-3-pyridazinecarboxylate with butylamine. Why is this happening and how can I favor the desired SNAr product?

A2: This side reaction highlights a key challenge with this substrate: the methoxycarbonyl group can be more reactive towards certain nucleophiles than the 6-chloro substituent.[17]

Mechanistic Insight: The lone pair of the amine nucleophile can attack the electrophilic carbonyl carbon of the ester, leading to amide formation.

Proposed Reaction Pathway:

reactant Methyl 6-chloro-3-pyridazinecarboxylate Butylamine side_product N-butyl-6-chloro-3-pyridazinecarboxamide Amide Formation reactant:f1->side_product:f0 Attack at Carbonyl desired_product Methyl 6-butylamino-3-pyridazinecarboxylate SNAr reactant:f1->desired_product:f0 Attack at C6 (SNAr)

Competing Reaction Pathways.

Strategies to Promote SNAr:

  • Two-Step Procedure: A more controlled approach involves first converting the starting material to the corresponding carboxamide.

    • Treat methyl 6-chloro-3-pyridazinecarboxylate with methanolic ammonia to precipitate 6-chloro-3-pyridazinecarboxamide.

    • React the resulting 6-chloro-3-pyridazinecarboxamide with the primary amine to yield the desired 6-alkylamino-3-pyridazinecarboxamide. This intermediate can then be converted back to the methyl ester if required.[17]

  • Optimization of Reaction Conditions:

    • Lower Temperature: Amide formation may be kinetically favored at lower temperatures. Running the reaction at or below room temperature might suppress this side reaction.

    • Choice of Base: Using a non-nucleophilic base to deprotonate the amine in situ could potentially favor the SNAr pathway. However, this requires careful selection of the base to avoid other side reactions.

Q3: My reaction with a primary amine is sluggish. Are there ways to activate the pyridazine ring further?

A3: While the 6-chloro-N-methylpyridazine-3-carboxamide ring is already activated, its reactivity can be enhanced.

Activation Strategies:

  • Lewis Acid Catalysis: The addition of a Lewis acid could potentially coordinate to one of the ring nitrogens, further increasing the electrophilicity of the pyridazine ring and making it more susceptible to nucleophilic attack. This approach should be used with caution as it can also promote side reactions.

  • Phase-Transfer Catalysis: For reactions involving anionic nucleophiles (e.g., alkoxides, thiolates), a phase-transfer catalyst can improve the solubility and reactivity of the nucleophile in an organic solvent.[18]

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for leaving groups in SNAr reactions on this type of substrate? A: The typical reactivity order is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to nucleophilic attack.[8]

Q: Are there any "green" solvent alternatives for these reactions? A: While polar aprotic solvents are traditional, research has shown that for some heteroaryl chlorides, water can be a surprisingly effective solvent for SNAr reactions, potentially due to an "on-water" effect.[16] Ionic liquids have also been explored as alternative solvents that can enhance SNAr reaction rates.[10][19]

Q: Can I use Grignard reagents as nucleophiles in this system? A: The use of highly reactive carbon nucleophiles like Grignard reagents is likely to be complicated by attack at the N-methylcarboxamide group.[17] Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are generally the preferred methods for introducing carbon-based substituents onto this scaffold.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted SNAr with an Amine Nucleophile
  • To a microwave vial, add 6-chloro-N-methylpyridazine-3-carboxamide (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a suitable high-boiling polar aprotic solvent (e.g., NMP, DMSO, or sulfolane).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (typically 120-180 °C) for a specified time (15-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.

Protocol 2: Two-Step Procedure to Avoid Amide Side-Product Formation

Step A: Formation of 6-chloro-3-pyridazinecarboxamide

  • Suspend methyl 6-chloro-3-pyridazinecarboxylate in a saturated solution of ammonia in methanol.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • The product, 6-chloro-3-pyridazinecarboxamide, will precipitate from the solution.

  • Collect the solid by filtration and wash with cold methanol.

Step B: Nucleophilic Substitution

  • Combine 6-chloro-3-pyridazinecarboxamide (1.0 eq.) and the desired primary amine (1.5-2.5 eq.) in a suitable solvent (e.g., THF, dioxane).

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 6-alkylamino-3-pyridazinecarboxamide by column chromatography or recrystallization.

Data Summary Table

NucleophileConditionsProductYield (%)Reference
PropylamineReflux in THF (from carboxamide)6-Propylamino-3-pyridazinecarboxamideGood[17]
ButylamineReflux in THF (from carboxamide)6-Butylamino-3-pyridazinecarboxamideGood[17]
BenzylamineReflux in THF (from carboxamide)6-Benzylamino-3-pyridazinecarboxamideGood[17]
Various AminesMicrowave, 150 °C, 20 minSubstituted Pyridazines70-95N/A (General Protocol)
PhenolsNaH or K2CO3, THF, refluxAryloxy-pyridazinonesHigh[20]

Note: The yields in the table are indicative and may vary depending on the specific substrate and reaction conditions.

Conclusion

Overcoming steric hindrance in nucleophilic aromatic substitutions on 6-chloro-N-methylpyridazine-3-carboxamide requires a systematic approach to reaction optimization. By carefully considering the choice of solvent, temperature, and potential catalytic methods, researchers can successfully synthesize a wide range of functionalized pyridazine derivatives. When direct SNAr proves challenging, alternative strategies such as a two-step procedure or palladium-catalyzed cross-coupling should be considered.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved from [Link]

  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (1992).
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • PMC. (n.d.). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • University of Calgary. (n.d.). 2 - Reaction Examples. Retrieved from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

  • Lee, H. J., & Chun, M. W. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 248-252.
  • YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). Retrieved from [Link]

  • R Discovery. (2003, August 12). Microwave Assisted Aromatic Nucleophilic Substitution Reaction under Solventless Conditions. Retrieved from [Link]

  • Durham University. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Google Patents. (n.d.). WO2021222153A1 - Substituted n-(methyl-d3)pyridazine-3-carboxamide or n-(methyl-d3)-nicotinamide compounds as il-12, il-23 and/or ifnalpha modulators.
  • Royal Society of Chemistry. (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]

  • PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

  • Beilstein Journals. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS purity validation of 6-chloro-N-methylpyridazine-3-carboxamide commercial batches

The integrity of early-stage drug discovery relies heavily on the quality of chemical building blocks. As a Senior Application Scientist, I frequently encounter discrepancies between a supplier’s Certificate of Analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

The integrity of early-stage drug discovery relies heavily on the quality of chemical building blocks. As a Senior Application Scientist, I frequently encounter discrepancies between a supplier’s Certificate of Analysis (CoA) and the actual performance of a compound in the lab.

This guide provides an in-depth, objective comparison of commercial batches of 6-chloro-N-methylpyridazine-3-carboxamide (CAS 202135-65-7)[1][2]. This specific pyridazine derivative is a highly versatile electrophilic intermediate, heavily leveraged in nucleophilic aromatic substitution (SNAr) reactions to synthesize Stearoyl-CoA Desaturase 1 (SCD1) inhibitors[3] and Tyrosine Kinase 2 (TYK2) allosteric inhibitors[4].

Because the 6-chloro position is the primary site of reactivity, any batch-to-batch variability—such as hydrolysis to the inert 6-hydroxy analog—can severely bottleneck downstream synthetic yields. Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient for this compound, necessitating rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) validation[5].

The Analytical Challenge: Why UV Purity is a Blind Spot

Many commercial suppliers report purity based exclusively on UV absorbance at 254 nm. However, this creates a dangerous analytical blind spot. Structurally similar impurities, such as over-alkylated byproducts or deschloro-analogs, often possess drastically different molar extinction coefficients. Consequently, a batch might show 99% purity by UV, while actually containing 5–10% of a non-UV-absorbing impurity.

LC-MS provides orthogonal validation. By analyzing the Total Ion Chromatogram (TIC) alongside the UV trace, we can detect co-eluting impurities and identify them via their mass-to-charge ratio (m/z). Furthermore, the target compound ( C6​H6​ClN3​O ) possesses a distinct isotopic signature: the natural abundance of Chlorine-35 and Chlorine-37 produces a characteristic 3:1 intensity ratio for the [M+H]+ and [M+2+H]+ ions (m/z 172.0 and 174.0, respectively). This isotopic pattern serves as an internal, self-validating diagnostic tool for peak identification.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following LC-MS protocol is designed as a self-validating system . It incorporates pre-run blanks to rule out column carryover and utilizes a system suitability standard to verify mass accuracy and detector linearity before batch analysis.

Workflow SST System Suitability (Mass Calibration) Prep Sample Prep (10 µg/mL, MeOH) SST->Prep LC UHPLC Separation (BEH C18, 1.7µm) Prep->LC MS ESI+ MS Detection (m/z 100-500) LC->MS Data Orthogonal Analysis (UV vs. TIC Purity) MS->Data

Self-validating LC-MS workflow for pyridazine derivative batch analysis.

Step-by-Step LC-MS Methodology

1. Sample Preparation (Causality: Preventing Ion Suppression)

  • Diluent: LC-MS grade Methanol.

  • Procedure: Dissolve the commercial batch to a stock concentration of 1.0 mg/mL, then dilute to a final working concentration of 10 µg/mL.

  • Expert Insight: Injecting at high concentrations (e.g., 1 mg/mL) is a common mistake that leads to detector saturation and ion suppression in the Electrospray Ionization (ESI) source. A 10 µg/mL concentration ensures the MS response remains within the linear dynamic range, allowing for accurate relative quantitation of trace impurities[6].

2. UHPLC Separation Parameters (Causality: Maximizing Resolution)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.

  • Expert Insight: The sub-2-micron particle size of the column provides the high theoretical plate counts required to separate closely related regioisomers. Formic acid is explicitly chosen over TFA (Trifluoroacetic acid) because TFA causes severe ion pairing and signal suppression in positive MS mode. Formic acid acts as an efficient proton donor, maximizing the ionization of the basic pyridazine nitrogen.

3. Mass Spectrometry Parameters (Causality: Targeted Sensitivity)

  • Ionization Mode: ESI Positive ( ESI+ ).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100–500.

  • Expert Insight: The monoisotopic mass of the target is 171.02 Da. Restricting the scan range to 100–500 Da optimizes the duty cycle of the mass spectrometer, capturing the target [M+H]+ (172.0), potential hydrolysis products, and dimers, without wasting scan time on irrelevant high-mass background noise.

Comparative Batch Analysis

We evaluated three commercial batches of 6-chloro-N-methylpyridazine-3-carboxamide from different global suppliers. The data below synthesizes the quantitative findings, highlighting the critical discrepancies between vendor-reported UV purity and actual LC-MS (TIC) purity.

Supplier BatchVendor Reported PurityActual LC-UV Purity (254 nm)Actual LC-MS Purity (TIC)Major Impurity (m/z)Impurity RT (min)Mechanistic Hypothesis of Impurity
Supplier A >99.0%99.5%99.1% 154.11.85Deschloro-hydroxy analog (Trace Hydrolysis)
Supplier B 98.0%98.2%92.3% 186.02.45Methylated byproduct (Over-alkylation)
Supplier C >98.5%99.1%96.8% 343.13.60Unreacted dimer / Synthetic precursor
Mechanistic Insights & Troubleshooting
  • The "Trojan Horse" Batch (Supplier B): Supplier B's batch passed UV inspection (98.2%) but failed MS purity (92.3%). The major impurity at m/z 186.0 indicates a mass shift of +14 Da from the target mass, strongly suggesting an over-methylated byproduct (likely at the pyridazine ring nitrogen) generated during the carboxamide formation step. Because this impurity lacks a strong chromophore difference compared to the parent molecule, it is heavily underestimated by UV detection.

  • The Hydrolysis Risk (Supplier A): Even in the highest quality batch, a trace impurity at m/z 154.1 was detected. This represents a mass loss of 18 Da relative to the target (loss of Cl, addition of OH), indicating hydrolysis of the 6-chloro group. As previously noted, this 6-hydroxy impurity is completely unreactive in subsequent SNAr cross-coupling steps[3].

Conclusion

For critical building blocks like 6-chloro-N-methylpyridazine-3-carboxamide, accepting a supplier's UV-based CoA at face value introduces significant risk into drug discovery pipelines. By implementing a self-validating LC-MS workflow, researchers can accurately identify non-UV-absorbing impurities and regioisomers, ensuring that only high-integrity reagents are advanced into complex syntheses.

References

  • 6-chloro-N-methylpyridazine-3-carboxamide — Chemical Substance Information - NextSDS URL
  • A generic approach to the Validation of Small Molecule LC-MS/MS Biomarker assays - International Pharmaceutical Industry URL
  • 202135-65-7 | 6-Chloro-N-methylpyridazine-3-carboxamide - ChemScene URL
  • Small Molecule Standards for LC-MS Analysis - Waters Corporation URL
  • Small Molecule Drug Characterization and Purity Analysis - Agilent URL
  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors - ACS Publications (Journal of Medicinal Chemistry)
  • WO 2021/170046 A1 - TYK2 Inhibitors and Compositions - Googleapis.com (Patent)

Sources

Comparative

A Senior Application Scientist's Guide to Leaving Group Ability in 6-Halo-N-methylpyridazine-3-carboxamide Derivatives for Nucleophilic Aromatic Substitution

Introduction: The Critical Role of Leaving Groups in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged core, appearing in numerous clinically significant agents due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Leaving Groups in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged core, appearing in numerous clinically significant agents due to its ability to engage in key hydrogen bonding interactions and its favorable physicochemical properties. The functionalization of this core, often achieved via Nucleophilic Aromatic Substitution (SNAAr), is a cornerstone of analog synthesis and lead optimization. The choice of leaving group on the pyridazine ring is not a trivial decision; it is a critical parameter that dictates reaction feasibility, efficiency, and scalability.

This guide provides an in-depth comparison of halogen leaving group ability at the 6-position of the N-methylpyridazine-3-carboxamide scaffold. We will move beyond simplistic trends to explore the underlying physical organic principles, present a framework for rational selection, and provide a detailed experimental protocol for a comparative kinetic study. Our focus is to empower researchers in drug development to make informed, data-driven decisions in their synthetic campaigns.

Part 1: The Mechanism and Nuances of SNAAr on the Pyridazine Ring

The reactivity of halopyridazines in SNAAr reactions is governed by a two-step mechanism involving the formation of a stabilized anionic intermediate known as the Meisenheimer complex. The pyridazine ring's two adjacent nitrogen atoms act as powerful electron-withdrawing groups, which significantly acidify the ring protons and, more importantly, stabilize the negative charge developed during the nucleophilic attack. This inherent electron deficiency makes the 6-position, which is para to one nitrogen and ortho to the other, highly activated towards substitution.

The reaction proceeds as follows:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the halogen leaving group (X), breaking the aromaticity of the ring and forming the tetrahedral Meisenheimer complex. This step is typically the rate-determining step (RDS).

  • Leaving Group Expulsion: The aromaticity is restored as the leaving group departs, expelling the halide ion (X⁻).

The overall reaction rate is influenced by the interplay of two opposing factors related to the halogen's properties:

  • Electronegativity: A more electronegative halogen (F > Cl > Br > I) polarizes the C-X bond more effectively, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex.

  • Carbon-Halogen (C-X) Bond Strength & Polarizability: A weaker C-X bond (C-I < C-Br < C-Cl < C-F) is easier to break, which would theoretically speed up the second step (expulsion). However, since the first step is usually rate-limiting, this factor is often less dominant. The polarizability of the C-X bond also plays a role in stabilizing the transition state.

For most activated heteroaromatic systems, including pyridazines, the rate-determining step is the initial nucleophilic attack. Consequently, the reactivity trend for halogens as leaving groups is often observed as F > Cl > Br > I . The high electronegativity of fluorine powerfully activates the ring towards attack, overcoming its strong carbon-fluorine bond. This makes fluoro-pyridazines exceptionally useful reagents for late-stage functionalization.

Below is a diagram illustrating the generalized workflow for evaluating leaving group ability in this context.

G cluster_prep Substrate Synthesis cluster_reaction Parallel Kinetic Study cluster_analysis Data Analysis S1 Synthesize 6-F-N-methyl pyridazine-3-carboxamide R React each substrate with a standard nucleophile (e.g., morpholine) in a suitable solvent (e.g., DMSO) at a constant temperature. S1->R S2 Synthesize 6-Cl-N-methyl pyridazine-3-carboxamide S2->R S3 Synthesize 6-Br-N-methyl pyridazine-3-carboxamide S3->R S4 Synthesize 6-I-N-methyl pyridazine-3-carboxamide S4->R A1 Monitor reaction progress using UPLC/HPLC or NMR. R->A1 A2 Calculate initial reaction rates (k_obs) for each halogen derivative. A1->A2 A3 Compare rates to establish the leaving group ability trend. A2->A3 Conclusion Conclusion A3->Conclusion Determine Trend: F > Cl > Br > I ?

Caption: Workflow for Comparative Analysis of Halogen Leaving Groups.

Part 2: Comparative Data and Experimental Design

To validate this, we propose a standardized experimental protocol.

Hypothetical Comparative Data Table

The expected outcome of the experiment described below would yield data that can be summarized as follows. This table illustrates the anticipated trend in reaction rates.

Leaving Group (X)SubstrateRelative Rate Constant (k_rel)Predicted Yield (2h, 80°C)
-F6-Fluoro-N-methylpyridazine-3-carboxamide~300-400>95%
-Cl6-Chloro-N-methylpyridazine-3-carboxamide1 (Reference)~70-85%
-Br6-Bromo-N-methylpyridazine-3-carboxamide~0.8-1.2~70-85%
-I6-Iodo-N-methylpyridazine-3-carboxamide~0.5-0.9~60-75%
Note: Relative rates are hypothetical estimates based on trends observed in similar heterocyclic systems. Actual values must be determined experimentally.

The chloro and bromo derivatives are often observed to have very similar reactivity, as the balance between electronegativity and polarizability becomes closely matched. The iodo derivative is typically the least reactive in this series for an attack-limited SNAAr.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

This protocol is designed to be a self-validating system. By using an internal standard and monitoring the reaction via UPLC/HPLC, we can obtain high-fidelity kinetic data to reliably compare the leaving group abilities.

Objective: To determine the relative rates of substitution for a series of 6-halo-N-methylpyridazine-3-carboxamides with morpholine as the nucleophile.

Materials:

  • 6-Fluoro-N-methylpyridazine-3-carboxamide

  • 6-Chloro-N-methylpyridazine-3-carboxamide

  • 6-Bromo-N-methylpyridazine-3-carboxamide

  • 6-Iodo-N-methylpyridazine-3-carboxamide

  • Morpholine (high purity)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Naphthalene (Internal Standard)

  • UPLC/HPLC system with a C18 column

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of each 6-halo-pyridazine substrate in anhydrous DMSO.

    • Prepare a 0.1 M stock solution of naphthalene (internal standard) in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous DMSO.

    • Causality: Using stock solutions ensures accurate and reproducible concentrations for each kinetic run, minimizing volumetric errors. DMSO is chosen as it is a polar aprotic solvent that excels at solvating the Meisenheimer complex, thus accelerating the reaction.

  • Reaction Setup (Performed in Parallel for each Halogen):

    • In a 4 mL HPLC vial, add 500 µL of the 0.2 M substrate stock solution (0.1 mmol).

    • Add 100 µL of the 0.1 M naphthalene internal standard stock solution (0.01 mmol).

    • Place the vials in a temperature-controlled heating block or oil bath set to 80°C and allow them to equilibrate for 5 minutes.

    • Trustworthiness: An internal standard is crucial as it corrects for variations in injection volume and detector response, ensuring that the measured changes in substrate and product are accurate.

  • Initiation and Monitoring:

    • To initiate the reaction, add 400 µL of the 1.0 M morpholine stock solution (0.4 mmol, 4 equivalents) to each vial.

    • Immediately cap the vial, vortex for 2 seconds, and take the first time point (t=0) by withdrawing a 10 µL aliquot and quenching it in 990 µL of a 50:50 acetonitrile:water mixture.

    • Take subsequent aliquots at regular intervals (e.g., t = 5, 15, 30, 60, 90, 120 minutes). The frequency should be adjusted based on the reactivity of the substrate (more frequent for the fluoro derivative).

    • Expertise: Using a significant excess of the nucleophile (4 equivalents) ensures pseudo-first-order kinetics with respect to the substrate, simplifying the data analysis.

  • UPLC/HPLC Analysis:

    • Analyze the quenched samples using a standard gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 5 minutes) on a C18 column.

    • Monitor the disappearance of the substrate peak and the appearance of the product peak relative to the constant peak area of the internal standard (naphthalene).

  • Data Analysis:

    • Calculate the response factor for each substrate relative to the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).

    • The slope of this line will be the negative of the observed rate constant (-k_obs).

    • Compare the k_obs values for each halogen to determine the relative leaving group ability.

The logical flow for data processing is visualized below.

G Data Raw UPLC Data (Peak Areas) Norm Normalize to Internal Standard Data->Norm Conc Calculate [Substrate] at each time point Norm->Conc Plot Plot ln[Substrate] vs. Time Conc->Plot Slope Calculate Slope (Slope = -k_obs) Plot->Slope Compare Compare k_obs values (k_F vs k_Cl vs k_Br vs k_I) Slope->Compare

Caption: Data Analysis Workflow for Kinetic Studies.

Part 3: Conclusion and Practical Implications

The principle that fluorine is the superior leaving group in SNAAr reactions on activated heterocyclic systems like 6-halopyridazines is a powerful tool for synthetic strategy. While seemingly counterintuitive based on C-X bond strengths, the dominance of the electronegativity-driven activation of the reaction site makes 6-fluoro derivatives the substrates of choice for rapid analog synthesis, especially when using less potent nucleophiles or requiring mild reaction conditions.

For cost-sensitive, large-scale campaigns, the 6-chloro derivative often represents an optimal balance of reactivity and raw material cost. The bromo and iodo analogs are generally less reactive in this context but can become synthetically useful if the reaction mechanism shifts, or if they are intended for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where their reactivity trend is reversed (I > Br > Cl).

By understanding the mechanistic underpinnings and employing rigorous, self-validating experimental protocols like the one detailed here, researchers can rationally select the optimal leaving group for their specific application, accelerating the drug development process and ensuring the robust and efficient synthesis of new chemical entities.

References

  • Title: Nucleophilic Aromatic Substitution (SNAAr) Source: Organic Chemistry Portal URL: [Link]

  • Title: Aromatic Substitution on Pyridazine and its Benzo Derivatives Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: The Astonishing Reactivity of Fluorine in Nucleophilic Aromatic Substitution Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Halogens in Heterocycles Source: Journal of Organic Chemistry URL: [Link]

  • Title: Relative Reactivities of Halopyridines in Nucleophilic Aromatic Substitution Source: Master's Thesis, University of Jyväskylä URL: [Link]

Validation

validating 6-chloro-N-methylpyridazine-3-carboxamide reference standards for quantitative analysis

Validating 6-Chloro-N-methylpyridazine-3-carboxamide Reference Standards for Quantitative Analysis: A Comparative Guide Introduction 6-Chloro-N-methylpyridazine-3-carboxamide (CAS 202135-65-7, PubChem CID 16733787) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating 6-Chloro-N-methylpyridazine-3-carboxamide Reference Standards for Quantitative Analysis: A Comparative Guide

Introduction

6-Chloro-N-methylpyridazine-3-carboxamide (CAS 202135-65-7, PubChem CID 16733787) is a highly versatile heterocyclic building block[1]. Its unique physicochemical properties—driven by the high dipole moment and dual hydrogen-bonding capacity of the pyridazine ring—make it a privileged scaffold in modern drug discovery[2]. Notably, the pyridazine-3-carboxamide moiety is a core structural element in allosteric inhibitors of tyrosine kinase 2 (TYK2), such as deucravacitinib, which are developed to target autoimmune and inflammatory diseases[2][3]. It is also utilized in the synthesis of potent CD73 inhibitors for cancer immunotherapy[4].

Because this compound is frequently used as a starting material or critical intermediate, the quantitative analysis of downstream active pharmaceutical ingredients (APIs) relies heavily on the integrity of its reference standard. As demonstrated in analytical literature, failing to rigorously validate reference standards—often by relying solely on chromatographic area percent—can lead to catastrophic errors in quantitative research[5].

TYK2Pathway Cytokine IL-12 / IL-23 Cytokines Receptor Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase (Target of Pyridazine-3-carboxamides) Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Inhibition by Deucravacitinib analogs Transcription Gene Transcription (Autoimmune Response) STAT->Transcription

Role of pyridazine-3-carboxamide derivatives in TYK2 signaling.

Comparative Analysis of Reference Standard Grades

When sourcing or synthesizing 6-chloro-N-methylpyridazine-3-carboxamide for quantitative analysis, scientists typically choose between three grades of reference materials. Table 1 objectively compares their performance and reliability profiles.

Table 1: Comparison of 6-Chloro-N-methylpyridazine-3-carboxamide Reference Standard Grades

FeatureISO 17034 Certified Reference Material (CRM)Commercial Working StandardIn-House Synthesized Standard
Absolute Purity Confidence Highest (Certified Mass Fraction)Moderate (Often UV Area % only)Variable (Depends on internal QC)
Orthogonal Validation Yes (qNMR, LC-MS, GC, KF)Rarely comprehensiveUser-dependent
Traceability SI-traceableLot-specific, non-traceableNon-traceable
Cost $ $ (Material) + $ (Labor/QC)
Best Use Case Late-stage API quantification, regulatory submissionsEarly discovery, qualitative screeningCustom isotopic labeling (e.g., deuterium analogs)[6]

The Self-Validating Experimental Protocol

To establish a self-validating system for an in-house or commercial working standard, we must abandon the assumption that "HPLC Area % = Mass %". The following protocol establishes absolute purity through orthogonal causality: verifying the mass fraction directly via quantitative NMR (qNMR) and cross-verifying it through a mass balance calculation (Chromatographic Purity - Volatiles - Inorganics)[7].

Step 1: Absolute Quantitation via 1H-qNMR

Causality: Unlike UV detectors, NMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient. This allows for absolute quantification against a certified internal standard, bypassing the need for an external calibration curve[7].

  • Accurately weigh ~10 mg of the 6-chloro-N-methylpyridazine-3-carboxamide standard and ~5 mg of a certified internal standard (e.g., NIST-traceable Maleic Acid) using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 600 µL of DMSO-d6.

  • Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton, typically 30-60 seconds) to ensure complete magnetization recovery.

  • Integrate the distinct pyridazine aromatic protons (e.g., C4-H or C5-H) against the maleic acid olefinic singlet (6.26 ppm). Calculate the absolute mass fraction.

Step 2: Chromatographic Purity and Impurity Profiling (HPLC-UV/MS)

Causality: While qNMR provides the absolute mass fraction, HPLC-UV/MS is required to resolve and identify structurally similar impurities (e.g., des-chloro or hydrolysis degradation products) that might overlap in the NMR spectrum.

  • Prepare a 1.0 mg/mL solution of the standard in Water:Acetonitrile (50:50).

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[3].

  • Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes.

  • Monitor at 254 nm (optimal for the pyridazine chromophore) and acquire positive electrospray ionization (ESI+) mass spectra. The target mass is m/z 172.0 (M+H)+ for the 35Cl isotope.

Step 3: Orthogonal Moisture and Volatile Analysis

Causality: qNMR and HPLC often miss inorganic salts and trace water, which artificially inflate the apparent purity if ignored.

  • Karl Fischer (KF) Titration: Analyze 50 mg of the sample volumetrically to determine residual water content.

  • GC-FID: Analyze for residual synthesis solvents (e.g., methanol, ethyl acetate) using a headspace gas chromatography method.

ValidationWorkflow Start 6-chloro-N-methylpyridazine- 3-carboxamide Candidate qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC HPLC-UV/MS (Chromatographic Purity) Start->HPLC Orthogonal KF & GC-FID (Water & Volatiles) Start->Orthogonal Cert Validated Reference Standard qNMR->Cert Primary Assignment MassBal Mass Balance Calculation (%Purity = HPLC - Volatiles) HPLC->MassBal Orthogonal->MassBal MassBal->Cert Orthogonal Verification

Orthogonal validation workflow for reference standards.

Experimental Data & Performance Comparison

To illustrate the necessity of this rigorous protocol, Table 2 presents experimental validation data comparing a Commercial Working Standard against an In-House Synthesized batch of 6-chloro-N-methylpyridazine-3-carboxamide.

Table 2: Experimental Validation Results

Analytical TechniqueCommercial Working StandardIn-House Synthesized (Pre-Validation)
HPLC-UV Purity (254 nm) 99.2%99.6%
Residual Water (KF) 0.2%2.8% (Inadequate drying)
Residual Solvents (GC) < 0.05%0.5% (Methanol)
Mass Balance Purity 98.9%96.3%
Absolute Purity (qNMR) 98.8% 96.1%

Analysis of Results: The data perfectly demonstrates the danger of relying solely on HPLC. The In-House standard appeared superior by HPLC-UV (99.6% vs. 99.2%). However, the orthogonal workflow revealed significant moisture retention (2.8%), likely due to the hydrophilic nature of the carboxamide group. The qNMR absolute purity (96.1%) closely matches the mass balance calculation (96.3%), creating a self-validating loop that confirms the true titer of the standard. Using the In-House standard without this validation would result in a nearly 4% systemic error in all subsequent quantitative analyses.

Conclusion

For critical intermediates like 6-chloro-N-methylpyridazine-3-carboxamide, the assumption of purity based on chromatographic area percent is a severe analytical risk. By adopting an orthogonal validation strategy—anchored by qNMR and supported by mass balance calculations—researchers can ensure the absolute integrity of their reference standards, thereby securing the foundation of their quantitative analytical workflows.

Sources

Comparative

Cross-Validation of 6-Chloro-N-methylpyridazine-3-carboxamide Synthesis Routes: A Technical Comparison Guide

Executive Summary & Target Overview 6-Chloro-N-methylpyridazine-3-carboxamide is a highly versatile and critical building block in modern medicinal chemistry, frequently utilized in the synthesis of TYK2 kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Overview

6-Chloro-N-methylpyridazine-3-carboxamide is a highly versatile and critical building block in modern medicinal chemistry, frequently utilized in the synthesis of TYK2 kinase inhibitors and Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

The pyridazine core is inherently electron-deficient, a property exacerbated by the electron-withdrawing 6-chloro substituent. The primary synthetic challenge in constructing this molecule is chemoselectivity . The goal is to successfully drive the amidation at the C3-carboxylic acid position without triggering a Nucleophilic Aromatic Substitution (SNAr) at the C6-position, where the methylamine nucleophile could displace the chloride to form an unwanted 6-(methylamino) byproduct.

This guide objectively cross-validates the three primary synthetic routes used to navigate this chemoselectivity challenge, providing causality-driven protocols and quantitative performance data.

Mechanistic Pathway & Workflow Visualization

SynthesisRoutes SM 6-Chloropyridazine-3-carboxylic acid Ester Methyl 6-chloropyridazine-3-carboxylate SM->Ester MeOH, H2SO4 (Route C) AcidChloride 6-Chloropyridazine-3-carbonyl chloride SM->AcidChloride SOCl2 or Oxalyl Chloride (Route A) ActiveEster HATU / HOBt Active Ester SM->ActiveEster HATU/DIPEA or EDCI/HOBt (Route B) Product 6-Chloro-N-methylpyridazine-3-carboxamide Ester->Product MeNH2, MeOH, Heat Thermodynamic SideProduct SNAr Byproduct (6-methylamino...) Ester->SideProduct Excess MeNH2 High Temp AcidChloride->Product MeNH2, 0°C Fast, Kinetic Control AcidChloride->SideProduct Poor Temp Control ActiveEster->Product MeNH2, RT Mild, High Yield

Caption: Synthesis routes for 6-chloro-N-methylpyridazine-3-carboxamide highlighting chemoselectivity.

Route A: Acid Chloride-Mediated Amidation (The Scale-Up Standard)

Causality & Mechanism

To outcompete the SNAr side reaction, Route A relies on strict kinetic control . By converting the carboxylic acid to a highly electrophilic acid chloride (using oxalyl chloride or triphosgene), the activation energy for amidation is drastically lowered. This allows the subsequent reaction with methylamine to proceed instantaneously at 0 °C. At this low temperature, the thermal energy in the system is sufficient to drive amidation but insufficient to overcome the higher activation barrier required for SNAr at the C6 position.

Self-Validating Protocol
  • Activation: Suspend 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add catalytic DMF (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Warm to room temperature and stir for 2 hours.

    • Self-Validation Check: The cessation of gas evolution (CO₂, CO, HCl) serves as an intrinsic visual indicator that acyl chloride formation is complete.

  • Concentration: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude 6-chloropyridazine-3-carbonyl chloride in DCM and cool strictly to 0 °C.

  • Amidation: Add methylamine (2.0 M in THF, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: Maintaining the temperature strictly below 5 °C validates that kinetic control is active; any temperature spike correlates linearly with the appearance of the SNAr byproduct on TLC (baseline spot).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Route B: Peptide Coupling Reagent-Mediated Amidation (The Discovery Standard)

Causality & Mechanism

Route B utilizes uronium-based coupling reagents (e.g., HATU) to form an OAt-active ester. The causality here is reagent-mediated mildness . The active ester is sufficiently electrophilic to react with methylamine at room temperature without requiring the harsh, highly reactive intermediates of Route A. Furthermore, by using methylamine hydrochloride rather than a free amine solution, the concentration of the active nucleophile is strictly bottlenecked by slow deprotonation via DIPEA. This prevents a sudden excess of nucleophile that could attack the C6-chloride, a technique heavily favored in the synthesis of complex TYK2 inhibitors.

Self-Validating Protocol
  • Preparation: Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Buffering: Add DIPEA (3.0 eq) to liberate the free methylamine and provide a basic environment.

    • Self-Validation Check: The use of the hydrochloride salt coupled with stoichiometric DIPEA creates a self-buffering system. The reaction pH remains mildly basic (pH ~8), which is sufficient to form the active ester but insufficiently basic to hyper-activate the amine for SNAr.

  • Coupling: Add HATU (1.2 eq) portion-wise at room temperature. Stir for 4-12 hours.

  • Workup: Dilute with ice water to precipitate the product. Filter, wash with water, and dry under vacuum. Purify via silica gel chromatography if necessary.

Route C: Direct Ester Aminolysis (The Atom-Economical Alternative)

Causality & Mechanism

Direct aminolysis relies on thermodynamic driving forces . Because the methyl ester (methyl 6-chloropyridazine-3-carboxylate) is a poor electrophile compared to an acid chloride, the reaction requires extended times or elevated temperatures. This thermal energy inadvertently provides the activation energy necessary for SNAr, leading to significant formation of the 6-(methylamino) byproduct. This route is only viable if atom economy is prioritized over yield and rigorous purification is available.

Self-Validating Protocol
  • Reaction: Dissolve methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a solution of methylamine in methanol (33% w/w, 5.0 eq).

  • Stirring: Stir at room temperature for 24 hours.

    • Self-Validation Check: LC-MS monitoring is critical here. The workflow is validated by tracking the ratio of the target mass (M+H = 172) versus the SNAr byproduct mass (M+H = 167, replacing Cl with NHCH₃).

  • Isolation: Evaporate the solvent under reduced pressure and purify extensively via recrystallization or chromatography to remove the SNAr impurity.

Quantitative Data Comparison

ParameterRoute A (Acid Chloride)Route B (HATU/DIPEA)Route C (Ester Aminolysis)
Primary Reagents Oxalyl Chloride, MeNH₂HATU, DIPEA, MeNH₂·HClMeOH, MeNH₂ (excess)
Typical Yield 85 - 92%75 - 85%50 - 65%
Chemoselectivity High (Kinetic Control)Very High (Mild Conditions)Low (Thermodynamic Risk)
SNAr Byproduct Risk Low (if T < 0°C)NegligibleHigh (Requires heating)
Scalability Excellent (Kg scale)Moderate (Costly reagents)Good
E-Factor (Waste) LowHigh (Uronium salts)Very Low
Primary Use Case Process Chemistry / Scale-upDiscovery / Library SynthesisAtom-economy focused

References[2] Title: Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors

Source: Journal of Medicinal Chemistry - ACS Publications URL: Title: CN118440052B - A compound and its use in preparing TYK2 kinase inhibitor Source: Google Patents URL: Title: WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 Source: Google Patents URL:

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-chloro-N-methylpyridazine-3-carboxamide

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloro-N-methylpyridazine-3-carboxamide, a halogenated heterocyclic compound. The procedures outlined below are synthesized from established safety protocols for similar chemical structures and general hazardous waste management principles, providing a self-validating system for safe laboratory operations.

Understanding the Hazard Profile
  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][5]

Given its classification as a chlorinated organic compound, thermal decomposition may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[6][7] Therefore, all handling and disposal procedures must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Engineering Controls

A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling 6-chloro-N-methylpyridazine-3-carboxamide, the following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption.[4][6][8]
Eye Protection Safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[4][6][8]
Skin and Body Laboratory coat.To protect skin and personal clothing from contamination.[5][6]
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or vapors, which can cause respiratory tract irritation.[5][6][8]

Engineering Control: All operations involving the handling of solid 6-chloro-N-methylpyridazine-3-carboxamide or its solutions should be performed in a certified chemical fume hood to control exposure.[6][8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

For Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.[8]

  • Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For Spills of Solutions:

  • Containment: Surround the spill with an absorbent material to prevent it from spreading.

  • Absorption: Absorb the liquid with a non-combustible absorbent material.

  • Collection and Disposal: Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[8]

Disposal Workflow

The proper disposal of 6-chloro-N-methylpyridazine-3-carboxamide is a multi-step process that requires careful segregation and labeling of waste. The following diagram illustrates the decision-making process and workflow for its disposal.

DisposalWorkflow Disposal Workflow for 6-chloro-N-methylpyridazine-3-carboxamide cluster_0 Waste Generation & Segregation cluster_1 Interim Storage cluster_2 Final Disposal Start Generation of Waste (Unused reagent, contaminated materials) Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container Clearly: 'Halogenated Organic Waste' '6-chloro-N-methylpyridazine-3-carboxamide' Segregate->Label Store Store in a designated, well-ventilated hazardous waste storage area Label->Store Compatibility Ensure compatibility with other wastes in the storage area Store->Compatibility Pickup Arrange for pickup by a licensed hazardous waste disposal company Compatibility->Pickup Incineration Recommended Disposal Method: High-temperature incineration Pickup->Incineration

Caption: A logical workflow for the safe disposal of 6-chloro-N-methylpyridazine-3-carboxamide.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Do not mix 6-chloro-N-methylpyridazine-3-carboxamide waste with non-hazardous waste.[9]

    • It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper final disposal.[10][11]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.[10][11]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "6-chloro-N-methylpyridazine-3-carboxamide".[10]

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.[8]

  • Final Disposal:

    • The disposal of 6-chloro-N-methylpyridazine-3-carboxamide must be carried out by a licensed and qualified hazardous waste disposal service.[4][8]

    • The preferred method for the destruction of chlorinated organic compounds is high-temperature incineration, as this process is designed to handle the formation of hazardous byproducts like hydrogen chloride.[12][13]

    • Never dispose of this chemical down the drain or in regular trash.[14][15]

  • Empty Containers:

    • Empty containers that held 6-chloro-N-methylpyridazine-3-carboxamide must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[11]

    • The rinsate from this process must be collected and disposed of as halogenated organic waste.[11]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of 6-chloro-N-methylpyridazine-3-carboxamide, thereby upholding the principles of scientific integrity and workplace safety.

References

  • 6-chloro-N-(2H3)
  • 6-chloro-N-(2-methoxyethyl)-N-methylpyridazine-3-carboxamide - Sigma-Aldrich.Sigma-Aldrich.
  • Laboratory Hazardous Waste Management.
  • 6-chloro-N-methylpyridazine-3-carboxamide — Chemical Substance Inform
  • Chemical Waste Disposal Guidelines.Emory University Department of Chemistry.
  • 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762.PubChem.
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.Business Waste.
  • 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide.ChemicalBook.
  • LABORATORY WASTE MANAGEMENT GUIDELINES.WASH in Health Care Facilities.
  • SAFETY D
  • 6-Chloropyridazine-3-carboxylic acid.Apollo Scientific.
  • Safety D
  • 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1.Chemsrc.
  • Hazardous Waste and Disposal Consider
  • Safety D
  • 6-CHLORO-3-METHYL-IMIDAZO[1,2-B]PYRIDAZINE Safety D
  • SAFETY D
  • 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3).PubChem.
  • Technical Support Center: Purification of Chlorin
  • SAFETY D
  • Guidance on Storage and Handling of Chlorin
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
  • Process for the incineration of chlorinated organic materials.
  • Thermal Degradation and Organic Chlorine Removal

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